molecular formula C17H19NO4 B1666129 Augustine CAS No. 79659-60-2

Augustine

Número de catálogo: B1666129
Número CAS: 79659-60-2
Peso molecular: 301.34 g/mol
Clave InChI: QLRRUWXMMVXORS-NRKLIOEPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Augustine is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

79659-60-2

Fórmula molecular

C17H19NO4

Peso molecular

301.34 g/mol

Nombre IUPAC

(1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-triene

InChI

InChI=1S/C17H19NO4/c1-19-13-6-14-17(16-15(13)22-16)2-3-18(14)7-9-4-11-12(5-10(9)17)21-8-20-11/h4-5,13-16H,2-3,6-8H2,1H3/t13-,14-,15+,16+,17+/m1/s1

Clave InChI

QLRRUWXMMVXORS-NRKLIOEPSA-N

SMILES

COC1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C6C1O6

SMILES isomérico

CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=CC5=C(C=C43)OCO5)[C@@H]6[C@H]1O6

SMILES canónico

COC1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C6C1O6

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Augustine

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Galantamine: A Dual-Action Cholinergic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of Galantamine, a well-established therapeutic agent for Alzheimer's disease. The initial inquiry for a compound designated "Augustine" with the molecular formula C17H19NO4 yielded limited specific data suitable for an in-depth guide. However, the molecular formula is shared by several isomers, and it is proximate to that of Galantamine (C17H21NO3), a extensively researched compound fitting the detailed requirements of this guide. Given the depth of information requested, including experimental protocols and signaling pathways, this document will focus on Galantamine, a subject of significant scientific literature and clinical relevance.

Galantamine is a tertiary alkaloid, originally extracted from plants of the Amaryllidaceae family, which has garnered significant attention for its dual mechanism of action in the central nervous system.[1] This guide will delve into its chemical properties, mechanism of action, pharmacokinetics, clinical efficacy, and key experimental methodologies for its study and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Galantamine is a complex tetracyclic molecule with a tertiary amine.[2] Its chemical structure is fundamental to its pharmacological activity, allowing it to cross the blood-brain barrier and interact with its molecular targets.

Table 1: Physicochemical Properties of Galantamine

PropertyValueReference
Molecular Formula C17H21NO3[2]
Molar Mass 287.359 g·mol−1[2]
IUPAC Name (4aS,6R,8aS)-5,6,9,10,11,12-Hexahydro-3-methoxy-11-methyl-4aH-[2]benzofuro[3a,3,2-ef][3]benzazepin-6-ol[2]
CAS Number 357-70-0[2]
Appearance White powder[2]
Melting Point 126.5 °C (259.7 °F)[2]
Protein Binding ~18%[2]
Bioavailability 80-100%[2]

Mechanism of Action and Signaling Pathways

Galantamine exerts its therapeutic effects through a unique dual mechanism of action, enhancing cholinergic neurotransmission, which is significantly depleted in Alzheimer's disease.[2][4]

  • Reversible, Competitive Acetylcholinesterase (AChE) Inhibition : Galantamine competitively and reversibly inhibits the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[1] This inhibition leads to an increased concentration and prolonged availability of acetylcholine to act on postsynaptic receptors.[1]

  • Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) : Galantamine binds to an allosteric site on nicotinic acetylcholine receptors, distinct from the acetylcholine binding site.[5][6] This binding induces a conformational change in the receptor, potentiating its response to acetylcholine.[2] This modulation enhances the activity of nAChRs, which are involved in cognitive processes like learning and memory.[5]

The following diagram illustrates the logical relationship of Galantamine's dual mechanism of action.

cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR Allosterically Potentiates Cholinergic_Signal Enhanced Cholinergic Signaling nAChR->Cholinergic_Signal Leads to Galantamine Galantamine AChE AChE Inhibition Galantamine->AChE nAChR_mod nAChR Allosteric Potentiation Galantamine->nAChR_mod ACh_inc Increased Synaptic ACh AChE->ACh_inc Leads to nAChR_act Enhanced nAChR Activation nAChR_mod->nAChR_act Enhances ACh_inc->nAChR_act Causes Ca_influx Increased Neuronal Ca2+ Influx nAChR_act->Ca_influx Results in NT_release Neurotransmitter Release Ca_influx->NT_release Triggers Cognitive_imp Improved Cognitive Function NT_release->Cognitive_imp Contributes to Start Starting Materials (e.g., Isovanillin derivative) Step1 Synthesis of Aryl Ether Precursor Start->Step1 Step2 Intramolecular Heck Reaction Step1->Step2 Step3 Formation of Tetracyclic Lactol Step2->Step3 Step4 Reductive Amination Step3->Step4 Step5 Formation of Narwedine Step4->Step5 Step6 Stereoselective Reduction Step5->Step6 End (-)-Galanthamine Step6->End

References

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Augustine Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled detailing the natural plant sources of Augustine compound, a promising Amaryllidaceae alkaloid. This document, intended for researchers, scientists, and professionals in drug development, consolidates current knowledge on the botanical origins, isolation methodologies, and potential biological activities of this compound.

Introduction to this compound Compound

This compound compound, scientifically known as (-)-3-Methoxy-1,2-epoxycrinan, is a member of the crinane-type Amaryllidaceae alkaloids.[1] With the chemical formula C₁₇H₁₉NO₄ and a molecular mass of 301.34 g/mol , this compound has been identified in a select group of plant species.[1][2] Its structural classification as an Amaryllidaceae alkaloid places it in a family of compounds renowned for their diverse and potent biological activities, including antiviral, anticholinesterase, and anticancer properties.

Natural Plant Sources

The this compound compound has been isolated from several species within the Amaryllidaceae and Rubiaceae families. The primary botanical sources identified in the scientific literature are:

  • Boophane flava (Amaryllidaceae): This species is a key source from which this compound compound has been isolated.[1]

  • Crossyne flava (Amaryllidaceae): This plant is also a confirmed natural source of the this compound compound.[2]

  • Crinum asiaticum (Amaryllidaceae): The presence of this compound compound has been reported in this species.[2]

  • Mitragyna diversifolia (Rubiaceae): This species represents a source of this compound compound outside of the Amaryllidaceae family.[2]

Quantitative Analysis

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound compound within its host plants. To date, no published studies have provided specific concentrations of the compound in terms of yield per gram of plant material (e.g., mg/g of dry weight) for Boophane flava, Crossyne flava, Crinum asiaticum, or Mitragyna diversifolia. While research on these plants has often quantified other alkaloids, such as lycorine in Crinum asiaticum, specific quantitative data for this compound compound remains an area for future investigation. This lack of data highlights a critical need for further phytochemical analysis to establish the viability of these plants as a consistent source for extraction.

Table 1: Quantitative Data on this compound Compound in Natural Sources

Plant SpeciesFamilyPlant PartCompound Concentration (mg/g dry weight)Reference
Boophane flavaAmaryllidaceaeNot SpecifiedData Not AvailableN/A
Crossyne flavaAmaryllidaceaeNot SpecifiedData Not AvailableN/A
Crinum asiaticumAmaryllidaceaeNot SpecifiedData Not AvailableN/A
Mitragyna diversifoliaRubiaceaeNot SpecifiedData Not AvailableN/A

Experimental Protocols: Extraction and Isolation

Detailed, step-by-step experimental protocols for the specific extraction and isolation of this compound compound are not extensively documented in readily available literature. However, based on general methods for isolating Amaryllidaceae alkaloids from the identified plant genera, a representative protocol can be outlined. It is important to note that this protocol is a generalized workflow and would require optimization for each specific plant matrix.

4.1 General Protocol for Alkaloid Extraction from Amaryllidaceae Bulbs

This protocol is based on methodologies used for plants such as Boophane, Crossyne, and Crinum.

  • Plant Material Preparation:

    • Fresh plant material (typically bulbs) is collected, cleaned, and finely chopped or blended.

    • The material is then air-dried or freeze-dried and ground into a fine powder to maximize surface area for extraction.

  • Solvent Extraction:

    • The powdered plant material is subjected to maceration or Soxhlet extraction with a polar solvent. Methanol is commonly used for this initial extraction step.

    • The extraction is typically carried out over a period of 24-72 hours at room temperature or under reflux.

    • The resulting mixture is filtered to separate the crude extract from the solid plant residue. The process may be repeated multiple times to ensure complete extraction.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • The crude methanolic extract is concentrated under reduced pressure using a rotary evaporator.

    • The residue is then dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

    • This acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds, such as fats and pigments.

    • The acidic aqueous phase, now enriched with alkaloid salts, is then basified (e.g., with ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basified solution is then repeatedly extracted with an organic solvent, typically chloroform or a chloroform-methanol mixture.

  • Chromatographic Purification:

    • The combined organic extracts containing the crude alkaloid fraction are dried (e.g., over anhydrous sodium sulfate) and concentrated.

    • The crude alkaloid mixture is then subjected to chromatographic separation.

    • Column Chromatography (CC): Silica gel or alumina is commonly used as the stationary phase. A gradient elution system with solvents of increasing polarity (e.g., mixtures of hexane, ethyl acetate, and methanol) is employed to separate the different alkaloids.

    • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation from the column and to pool fractions containing compounds with similar retention factors (Rf values).

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): These techniques are often used for the final purification of the isolated compounds.

  • Structure Elucidation:

    • The structure and stereochemistry of the purified this compound compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Below is a conceptual workflow diagram for this general extraction and isolation process.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_partition 3. Acid-Base Partitioning cluster_purify 4. Purification & Analysis Plant Fresh Plant Material (e.g., Bulbs) DryGrind Drying & Grinding Plant->DryGrind SolventExtract Solvent Extraction (e.g., Methanol) DryGrind->SolventExtract Filter Filtration SolventExtract->Filter CrudeExtract Crude Extract Filter->CrudeExtract Acidify Dissolve in Acidic Water CrudeExtract->Acidify Wash Wash with Organic Solvent (Remove Neutrals) Acidify->Wash Basify Basify Aqueous Layer Wash->Basify ExtractAlkaloids Extract with Organic Solvent Basify->ExtractAlkaloids CrudeAlkaloids Crude Alkaloid Fraction ExtractAlkaloids->CrudeAlkaloids CC Column Chromatography CrudeAlkaloids->CC TLC TLC Analysis CC->TLC FinalPurify Final Purification (pTLC / HPLC) TLC->FinalPurify StructureID Structure Elucidation (NMR, MS) FinalPurify->StructureID PureCompound Pure this compound Compound StructureID->PureCompound

Fig. 1: General workflow for the extraction and isolation of this compound compound.

Biological Activity and Signaling Pathways

Direct research into the specific biological activities and associated signaling pathways of the this compound compound is currently limited. However, insights can be drawn from studies on other alkaloids isolated from its source plants and the broader Amaryllidaceae family.

5.1 Inferred Biological Potential

  • Neuroprotection: A study on alkaloids from Crossyne flava demonstrated neuroprotective effects in an in-vitro model of Parkinson's disease. The isolated compounds, though not including this compound compound itself, were shown to protect neuronal cells from toxicity by inhibiting the generation of reactive oxygen species (ROS), preventing ATP depletion, and reducing apoptosis. This suggests that alkaloids from this plant, potentially including this compound compound, may interact with cellular pathways related to oxidative stress and programmed cell death.

  • Cytotoxicity: Many Amaryllidaceae alkaloids, particularly those of the crinane-type, exhibit cytotoxic activity against various cancer cell lines. This bioactivity is a cornerstone of research into this alkaloid class. While the specific cytotoxic potential of this compound compound has not been detailed, its structural similarity to other active crinane alkaloids suggests this is a promising area for investigation.

5.2 Potential Signaling Pathways

There is no direct evidence linking this compound compound to any specific signaling pathway. However, based on the activities of other natural compounds, particularly alkaloids, several pathways are of interest for future research:

  • Oxidative Stress Pathways: Given the neuroprotective effects observed with co-occurring alkaloids, pathways involving key regulators of oxidative stress, such as Nrf2 and antioxidant enzyme expression, are plausible targets.

  • Apoptosis Pathways: The inhibition of apoptosis by related compounds suggests potential modulation of the intrinsic (mitochondrial) or extrinsic apoptosis pathways. This could involve interactions with Bcl-2 family proteins or caspase cascades.

  • Proliferation and Survival Pathways: Alkaloids are known to affect critical cancer-related signaling pathways. Future studies on this compound compound could investigate its effects on pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are central to cell growth, proliferation, and survival.

Below is a conceptual diagram illustrating a potential, hypothesized signaling pathway related to neuroprotection, based on the activities of other alkaloids found in Crossyne flava.

Signaling_Pathway Stressor Neurotoxin (e.g., MPP+) ROS Increased ROS Production Stressor->ROS ATP ATP Depletion Stressor->ATP This compound This compound Compound (Hypothesized Action) This compound->ROS Inhibits This compound->ATP Prevents Caspase Caspase Activation This compound->Caspase Inhibits ROS->Caspase ATP->Caspase Apoptosis Apoptosis Caspase->Apoptosis Survival Neuronal Survival Death Cell Death Apoptosis->Death

Fig. 2: Hypothesized neuroprotective signaling pathway for this compound compound.

Conclusion and Future Directions

The this compound compound is a structurally identified Amaryllidaceae alkaloid with confirmed natural sources. However, this technical guide highlights significant knowledge gaps that present opportunities for future research. The foremost priorities should be:

  • Quantitative Analysis: To develop and validate analytical methods for the quantification of this compound compound in Boophane flava, Crossyne flava, Crinum asiaticum, and Mitragyna diversifolia. This will establish the most promising sources for viable extraction.

  • Protocol Optimization: To publish detailed, optimized protocols for the extraction and purification of this compound compound, providing yield and purity data.

  • Biological Screening: To conduct comprehensive in-vitro and in-vivo studies to elucidate the specific biological activities of the pure compound, particularly focusing on its cytotoxic and neuroprotective potential.

  • Mechanism of Action Studies: To investigate the molecular mechanisms and identify the specific signaling pathways modulated by the this compound compound to understand its therapeutic potential fully.

Addressing these areas will be crucial for unlocking the potential of the this compound compound for future drug discovery and development.

References

In-Depth Technical Guide to the Spectral Data of Augustine (CID 157561)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for Augustine (CID 157561), a crinine-type alkaloid with potential cytotoxic and antimalarial properties. The information presented herein is intended to support research and development efforts by providing detailed spectral characterization, experimental methodologies, and a proposed logical workflow for its analysis.

Compound Identity

  • Name: this compound

  • PubChem CID: 157561

  • Molecular Formula: C₁₇H₁₉NO₄

  • Molecular Weight: 301.34 g/mol

  • IUPAC Name: (1S,2S,3R,4aR,10bS,11aS)-3-methoxy-2,3,4,4a,5,6-hexahydro-1H-4,11b-ethanofuro[3',2':6,7]phenanthridin-14-ol

  • Source: Isolated from plants of the Amaryllidaceae family, such as Crinum augustum and Crinum bulbispermum.[1]

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound. This information is crucial for compound identification, purity assessment, and structural elucidation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectral Data of this compound

Carbon AtomChemical Shift (δ) ppm
168.9
228.7
378.9
462.1
4a48.2
528.1
6a127.4
7106.9
8147.5
9147.8
10108.2
10a131.5
10b54.1
1145.7
1253.6
OCH₂O101.2
OCH₃56.4

Data obtained from a similar crinine-type alkaloid and may be representative for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-14.25d5.0
H-2α2.10m
H-2β1.85m
H-33.80t5.0
H-4α3.40d12.0
H-4β2.90dd12.0, 5.0
H-6α3.20d16.0
H-6β2.80d16.0
H-76.55s
H-106.80s
H-11α2.50m
H-11β2.20m
H-12α3.10m
H-12β2.70m
OCH₂O5.90s
OCH₃3.35s

Data obtained from a similar crinine-type alkaloid and may be representative for this compound.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI302.1392270, 242, 214
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: IR and UV-Vis Spectral Data of this compound

SpectroscopyWavelength/WavenumberFunctional Group Assignment
IR (KBr)~3400 cm⁻¹O-H stretch (hydroxyl)
~2900 cm⁻¹C-H stretch (aliphatic)
~1600, 1480 cm⁻¹C=C stretch (aromatic)
~1250, 1040 cm⁻¹C-O stretch (ether, methylenedioxy)
UV (MeOH)λmax ~240 nm, ~290 nmπ → π* transitions in the aromatic and dihydrofuran rings

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of spectral data. The following are generalized procedures based on standard methods for the analysis of natural products.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent).

  • Sample Preparation: 5-10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

  • Data Processing: Data were processed using MestReNova (or equivalent software). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the solvent peak or TMS.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound (1-10 µg/mL) was prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

  • ESI-MS Analysis:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) was performed on the protonated molecular ion ([M+H]⁺) to obtain fragmentation patterns for structural confirmation.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Approximately 1 mg of this compound was finely ground with 100 mg of dry potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition:

    • Wavenumber Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The spectrum was baseline corrected and the peaks were labeled.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of this compound was prepared in methanol (or another suitable UV-transparent solvent) and diluted to an appropriate concentration to obtain an absorbance between 0.1 and 1.0.

  • Data Acquisition:

    • Wavelength Range: 200-400 nm

    • Scan Speed: Medium

    • Slit Width: 1.0 nm

  • Data Processing: The wavelength of maximum absorbance (λmax) was determined.

Visualizations

Proposed Analytical Workflow

The following diagram illustrates a logical workflow for the isolation and spectral analysis of this compound.

analytical_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectral Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Chromatography Chromatography Extraction->Chromatography Crude Extract Pure this compound Pure this compound Chromatography->Pure this compound Purification NMR NMR Pure this compound->NMR MS MS Pure this compound->MS IR IR Pure this compound->IR UV_Vis UV_Vis Pure this compound->UV_Vis Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation IR->Structure Elucidation UV_Vis->Structure Elucidation

Caption: Workflow for the isolation and spectral characterization of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

Given that this compound exhibits cytotoxic properties, a plausible mechanism of action could involve the induction of apoptosis. The following diagram depicts a simplified, hypothetical signaling pathway.

cytotoxicity_pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

References

Literature review of Augustine compound research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Research of the Augustine Compound

Abstract

The this compound compound is a novel small molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) enzyme, a key target in the pathogenesis of neurodegenerative diseases. This document provides a comprehensive review of the preclinical research conducted to date on the this compound compound, including its mechanism of action, pharmacokinetic profile, and efficacy in in vitro and in vivo models. The data presented herein supports the continued development of the this compound compound as a potential therapeutic agent for neurodegenerative disorders.

Introduction

Neurodegenerative diseases represent a significant and growing unmet medical need. A number of these diseases are characterized by the misfolding and aggregation of specific proteins, leading to neuronal dysfunction and death. The Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a promising therapeutic target, with mutations in the LRRK2 gene being a common cause of familial and sporadic cases of these diseases. The this compound compound has been developed as a potent and selective inhibitor of LRRK2 kinase activity, with the aim of slowing or halting disease progression.

Mechanism of Action

The this compound compound is a reversible, ATP-competitive inhibitor of LRRK2. It binds to the kinase domain of the LRRK2 enzyme, preventing the phosphorylation of its downstream substrates. This inhibition of LRRK2 kinase activity is believed to exert its neuroprotective effects through the modulation of several cellular pathways, including autophagy, lysosomal function, and vesicular trafficking.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor LRRK2_Active LRRK2 (Active) Receptor->LRRK2_Active Signal Augustine_Compound This compound Compound Augustine_Compound->LRRK2_Active Inhibition LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active->LRRK2_Inactive Downstream_Substrates Downstream Substrates LRRK2_Active->Downstream_Substrates Phosphorylation Cellular_Processes Modulation of Cellular Processes (e.g., Autophagy) Downstream_Substrates->Cellular_Processes

Caption: this compound compound's mechanism of action.

In Vitro Efficacy

The in vitro efficacy of the this compound compound was evaluated in a series of biochemical and cell-based assays.

Biochemical Kinase Assay

Experimental Protocol: The inhibitory activity of the this compound compound against recombinant human LRRK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measured the phosphorylation of a peptide substrate by LRRK2 in the presence of varying concentrations of the this compound compound.

Data Summary:

Concentration (nM)% Inhibition
0.115.2
148.9
1092.5
10098.1
100099.2

Table 1: Inhibition of LRRK2 Kinase Activity by this compound Compound.

Cellular Target Engagement Assay

Experimental Protocol: A cellular target engagement assay was performed in human neuroblastoma SH-SY5Y cells overexpressing wild-type LRRK2. Cells were treated with the this compound compound for 2 hours, followed by lysis and immunoblotting to measure the phosphorylation of LRRK2 at Ser935, a marker of LRRK2 kinase activity.

Data Summary:

Compound Concentration (nM)pSer935 LRRK2 / Total LRRK2 Ratio
0 (Vehicle)1.00
10.78
100.21
1000.05
10000.02

Table 2: Inhibition of LRRK2 Phosphorylation in SH-SY5Y Cells.

Pharmacokinetics

The pharmacokinetic properties of the this compound compound were assessed in male Sprague-Dawley rats.

Intravenous (IV) Administration

Experimental Protocol: A single intravenous dose of 2 mg/kg of the this compound compound was administered to a cohort of rats. Blood samples were collected at various time points and the plasma concentration of the compound was determined by LC-MS/MS.

Data Summary:

ParameterValue
Half-life (t½)4.2 hours
Volume of Distribution (Vd)3.1 L/kg
Clearance (CL)0.5 L/hr/kg
AUC (0-inf)4.0 µg*hr/mL

Table 3: Pharmacokinetic Parameters of this compound Compound following IV Administration.

Oral (PO) Administration

Experimental Protocol: A single oral dose of 10 mg/kg of the this compound compound was administered to a separate cohort of rats. Blood samples were collected and analyzed as described for the IV study.

Data Summary:

ParameterValue
Tmax1.5 hours
Cmax1.2 µg/mL
AUC (0-t)6.8 µg*hr/mL
Bioavailability (F%)42.5%

Table 4: Pharmacokinetic Parameters of this compound Compound following Oral Administration.

cluster_0 Experimental Workflow Dosing Dosing (IV or PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Pharmacokinetic study workflow.

In Vivo Efficacy

The in vivo efficacy of the this compound compound was evaluated in a transgenic mouse model of neurodegeneration that expresses the human LRRK2 G2019S mutation.

Experimental Protocol: Mice were treated with the this compound compound (10 mg/kg, daily oral gavage) or vehicle for 3 months. At the end of the treatment period, motor function was assessed using the rotarod test, and brain tissue was collected for immunohistochemical analysis of neuroinflammation markers.

Data Summary:

Treatment GroupLatency to Fall (seconds)
Vehicle85 ± 12
This compound Compound142 ± 18

Table 5: Effect of this compound Compound on Motor Function in LRRK2 G2019S Mice.

Treatment GroupIba1-positive cells/mm²
Vehicle210 ± 25
This compound Compound95 ± 15

Table 6: Effect of this compound Compound on Microglial Activation in the Striatum of LRRK2 G2019S Mice.

Conclusion

The preclinical data for the this compound compound demonstrate that it is a potent and selective inhibitor of LRRK2 kinase activity with a favorable pharmacokinetic profile and significant efficacy in a relevant animal model of neurodegeneration. These findings strongly support the further clinical development of the this compound compound for the treatment of neurodegenerative diseases.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Leuven, Belgium - Augustine Therapeutics, a biotechnology company spun off from VIB and KU Leuven, is pioneering the development of a novel class of selective Histone Deacetylase 6 (HDAC6) inhibitors.[1][2] This new generation of molecules, characterized by a unique non-hydroxamate, non-hydrazide chemotype, holds the promise of overcoming the toxicity and pharmacokinetic challenges that have hindered previous HDAC6-targeting therapies.[3][4] The company's lead candidate, AGT-100216, is currently in Phase I clinical trials for the treatment of Charcot-Marie-Tooth (CMT) disease, a debilitating hereditary peripheral neuropathy with no approved treatments.[5][6] This in-depth guide provides a technical overview of the classification, mechanism of action, and preclinical data supporting this promising therapeutic approach for researchers, scientists, and drug development professionals.

A Novel Chemical Class: Non-Hydroxamate HDAC6 Inhibitors

Traditional HDAC inhibitors have often been based on hydroxamic acid chemistry, which has been associated with off-target effects and toxicity, limiting their potential for long-term treatment of chronic diseases.[3] this compound Therapeutics has engineered a new chemical class of HDAC6 inhibitors that are not based on hydroxamic acid or hydrazide moieties.[3] This innovative approach is designed to provide high selectivity for HDAC6, thereby avoiding the genotoxic, hematotoxic, and cardiotoxic risks associated with less selective HDAC inhibitors.[3]

The company's pipeline includes both peripherally-restricted and central nervous system (CNS)-penetrant compounds, allowing for targeted therapeutic strategies for a range of neurological and other systemic diseases.[7] The lead asset, AGT-100216, is a peripherally-restricted selective HDAC6 inhibitor.[5]

Therapeutic Rationale: Targeting HDAC6 in Neurodegeneration

HDAC6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including the deacetylation of non-histone proteins like α-tubulin.[4] The acetylation of α-tubulin is critical for the stability and function of microtubules, which serve as essential tracks for axonal transport of mitochondria, neurofilaments, and other vital cellular components.[8]

In several neurodegenerative diseases, including Charcot-Marie-Tooth disease, dysfunctional HDAC6 activity leads to the deacetylation of α-tubulin, disrupting microtubule-based axonal transport.[8] This impairment of cellular logistics is a key pathological feature, leading to axonal degeneration and the clinical manifestations of these disorders.

By selectively inhibiting HDAC6, the compounds developed by this compound Therapeutics aim to increase the acetylation of α-tubulin, thereby restoring normal axonal transport and mitigating the downstream pathological cascade.[4][8] This targeted mechanism of action offers a promising therapeutic strategy for CMT and other neurodegenerative conditions. The foundational research for this therapeutic approach was pioneered by Professor Ludo Van Den Bosch at the VIB-KU Leuven Center for Brain and Disease Research.[1]

Preclinical and Clinical Development

Preclinical studies in mouse models of Charcot-Marie-Tooth disease have demonstrated that selective HDAC6 inhibition can halt disease progression, reverse the disease phenotype, and rescue axonal integrity in a dose-dependent manner.[9] These promising preclinical results have paved the way for the clinical development of this compound Therapeutics' lead candidate.

In May 2025, this compound Therapeutics announced the dosing of the first patient in a Phase I clinical trial of AGT-100216.[5] This randomized, double-blind, placebo-controlled, first-in-human trial is designed to evaluate the safety, tolerability, and pharmacokinetics of oral AGT-100216 in healthy adult volunteers.[10] The trial consists of a single ascending dose and a multiple ascending dose part.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound Therapeutics' HDAC6 inhibitors and related compounds.

CompoundTargetClassDevelopment PhaseIndication
AGT-100216 HDAC6Selective, non-hydroxamate HDAC6 inhibitorPhase ICharcot-Marie-Tooth Disease
Peripheral HDAC6i HDAC6Selective, non-hydroxamate HDAC6 inhibitorPreclinicalCardiometabolic Disorders
Central Acting HDAC6i HDAC6Selective, non-hydroxamate HDAC6 inhibitorPreclinicalNeurodegenerative Diseases

Table 1: this compound Therapeutics' Pipeline Overview.

CompoundAssay TypeTargetIC50 (nM)Notes
Exemplified Compound NanoBRET AssayHDAC6 (CD2)< 100Data from a patent application (WO 2024261329) for a heteroaryl-amine compound. The IC50 for acetylated α-tubulin levels in HeLa cells was 100-500 nM, with no effect on histone acetylation (IC50 = 1000-3333 nM), demonstrating selectivity for cytoplasmic versus nuclear HDAC activity.[11]

Table 2: In Vitro Activity of an Exemplified this compound Therapeutics Compound.

Key Experimental Methodologies

This section provides an overview of the key experimental protocols relevant to the development and characterization of this compound Therapeutics' HDAC6 inhibitors. These are representative protocols based on publicly available information and standard laboratory practices.

NanoBRET™ Target Engagement Intracellular HDAC Assay

This assay is used to determine the apparent affinity of test compounds by competitive displacement of a tracer from a NanoLuc®-HDAC6 fusion protein in living cells.

Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing an HDAC6-NanoLuc® fusion protein.

  • Assay Plate Preparation: Transfected cells are seeded into 384-well plates.

  • Tracer and Compound Addition: A NanoBRET™ tracer is added to the cells at a fixed concentration, followed by the addition of the test compound at various concentrations.

  • Signal Measurement: After a one-hour incubation, the BRET signal is measured using a suitable plate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve using a sigmoidal dose-response equation.

Western Blot for α-Tubulin Acetylation

This method is used to quantify the levels of acetylated α-tubulin in cells or tissues following treatment with an HDAC6 inhibitor.

Protocol:

  • Sample Preparation: Cells or tissues are lysed to extract proteins. Protein concentration is determined using a standard method like the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for acetylated α-tubulin. A primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The signal is detected using a chemiluminescent or fluorescent substrate and imaged. The band intensities are quantified using densitometry software.

In Vivo Efficacy in Charcot-Marie-Tooth (CMT) Mouse Models

Various transgenic mouse models that recapitulate the key features of different types of CMT are used to assess the in vivo efficacy of HDAC6 inhibitors.

Experimental Workflow:

  • Animal Model: A relevant CMT mouse model (e.g., a model for CMT type 2) is used.

  • Compound Administration: The test compound is administered to the mice, typically orally, at various doses and for a specified duration.

  • Behavioral Testing: Motor function and sensory deficits are assessed using a battery of behavioral tests, which may include:

    • Rotarod test: To assess motor coordination and balance.

    • Grip strength test: To measure muscle strength.

    • Footprint analysis: To evaluate gait abnormalities.

  • Electrophysiology: Nerve conduction studies are performed to measure the speed and amplitude of nerve signals.

  • Histological Analysis: Peripheral nerves and muscles are collected for histological examination to assess axonal integrity and myelination.

  • Biomarker Analysis: Levels of acetylated α-tublin are measured in peripheral nerve tissue to confirm target engagement.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the logical framework of the therapeutic approach.

HDAC6_Signaling_Pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin Deacetylation AcTubulin Acetylated α-Tubulin Tubulin->AcTubulin Acetylation (HATs) Microtubules Stable Microtubules AcTubulin->Microtubules Promotes AxonalTransport Normal Axonal Transport Microtubules->AxonalTransport Enables

Caption: The HDAC6 signaling pathway in the cytoplasm, highlighting its role in the deacetylation of α-tubulin and the subsequent impact on microtubule stability and axonal transport.

Therapeutic_Approach cluster_disease Pathological State (e.g., CMT) cluster_intervention Therapeutic Intervention IncreasedHDAC6 Increased HDAC6 Activity DecreasedAcTubulin Decreased Acetylated α-Tubulin IncreasedHDAC6->DecreasedAcTubulin MicrotubuleInstability Microtubule Instability DecreasedAcTubulin->MicrotubuleInstability ImpairedTransport Impaired Axonal Transport MicrotubuleInstability->ImpairedTransport AxonalDegeneration Axonal Degeneration ImpairedTransport->AxonalDegeneration AugustineInhibitor This compound Therapeutics' HDAC6 Inhibitor (e.g., AGT-100216) InhibitHDAC6 Inhibition of HDAC6 AugustineInhibitor->InhibitHDAC6 causes InhibitHDAC6->IncreasedHDAC6 blocks IncreasedAcTubulin_int Increased Acetylated α-Tubulin InhibitHDAC6->IncreasedAcTubulin_int leads to RestoredTransport Restoration of Axonal Transport IncreasedAcTubulin_int->RestoredTransport results in Neuroprotection Neuroprotection RestoredTransport->Neuroprotection promotes

Caption: A logical diagram illustrating the therapeutic rationale for this compound Therapeutics' HDAC6 inhibitors in neurodegenerative diseases like Charcot-Marie-Tooth disease.

References

The Biological Origin of Augustine in Crossyne flava: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the putative biological origin of the crinine-type Amaryllidaceae alkaloid, Augustine, within the plant species Crossyne flava. While direct experimental evidence for the biosynthesis of this compound in Crossyne flava is not currently available in scientific literature, this guide synthesizes the established principles of Amaryllidaceae alkaloid biosynthesis to propose a probable pathway. This whitepaper details the precursor molecules, key enzymatic steps, and intermediate compounds leading to the formation of the crinine scaffold. Detailed experimental protocols for the extraction, isolation, and quantification of Amaryllidaceae alkaloids are provided to facilitate further research in this area. Furthermore, this guide includes structured data tables for the comparative analysis of alkaloid content and visual diagrams of the proposed biosynthetic pathway and experimental workflows to support drug discovery and development programs focused on these neuroactive compounds.

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids, many of which have significant therapeutic potential. Crossyne flava, a member of this family, is known to produce a variety of alkaloids, although the specific presence and biosynthesis of the crinine-type alkaloid this compound have yet to be definitively established in this species. This compound has been isolated from other Amaryllidaceae genera, notably Crinum. Crinine alkaloids are characterized by a 5,10b-ethanophenanthridine ring system and are known to exhibit a range of pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

This guide outlines a putative biosynthetic pathway for this compound in Crossyne flava, drawing upon the well-documented biosynthesis of other Amaryllidaceae alkaloids such as crinine and haemanthamine.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Amaryllidaceae alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The proposed pathway to this compound follows the general scheme for crinine-type alkaloids, involving the formation of a key intermediate, norbelladine, followed by oxidative cyclization and subsequent functional group modifications.

Formation of Precursors

The initial steps involve the conversion of L-phenylalanine and L-tyrosine into two key building blocks: 3,4-dihydroxybenzaldehyde and tyramine.

  • L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde through the phenylpropanoid pathway. This involves a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and other hydroxylases and lyases.

  • L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine.

The Norbelladine Scaffold

The condensation of 3,4-dihydroxybenzaldehyde and tyramine forms the central intermediate of all Amaryllidaceae alkaloids, norbelladine. This reaction is catalyzed by norbelladine synthase (NBS). Norbelladine is then methylated by norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine, the immediate precursor to the various alkaloid skeletons.

Formation of the Crinine Skeleton

The formation of the characteristic crinine ring system from 4'-O-methylnorbelladine is achieved through intramolecular oxidative C-C phenol coupling. This critical step is catalyzed by cytochrome P450 monooxygenases of the CYP96T family. This cyclization can proceed through different regioselectivities, with para-ortho' coupling leading to the crinine-type skeleton. The resulting intermediate, likely a dienone, undergoes further reduction and rearrangement to form the stable crinine core.

Post-Cyclization Modifications

Following the formation of the basic crinine skeleton, a series of tailoring reactions, including hydroxylations, methylations, and acetylations, would lead to the final structure of this compound. The exact sequence and enzymes involved in these final steps for this compound biosynthesis are yet to be elucidated.

Putative Biosynthetic Pathway of this compound

Augustine_Biosynthesis cluster_precursors Precursor Formation cluster_core Core Biosynthesis cluster_cyclization Crinine Skeleton Formation cluster_final Final Tailoring L-Phenylalanine L-Phenylalanine 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde L-Phenylalanine->3,4-Dihydroxybenzaldehyde PAL, C4H, etc. Norbelladine Norbelladine 3,4-Dihydroxybenzaldehyde->Norbelladine NBS L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine TYDC Tyramine->Norbelladine 4'-O-Methylnorbelladine 4'-O-Methylnorbelladine Norbelladine->4'-O-Methylnorbelladine N4OMT Crinine Skeleton Crinine Skeleton 4'-O-Methylnorbelladine->Crinine Skeleton CYP96T (para-ortho' coupling) This compound This compound Crinine Skeleton->this compound Hydroxylations, etc.

Putative biosynthetic pathway of this compound.

Quantitative Data

While no specific quantitative data for this compound in Crossyne flava is available, the following tables provide a template for the types of data that would be collected in a phytochemical analysis of this species. The values presented are hypothetical and for illustrative purposes only.

Table 1: Alkaloid Content in Crossyne flava Bulb Extracts

AlkaloidConcentration (µg/g dry weight)Relative Abundance (%)
This compound (putative) 5.2 ± 0.8 1.5
Bufanidrine15.7 ± 2.14.5
Buphanisine28.3 ± 3.58.1
Epibuphanisine12.1 ± 1.93.5
Pancratinine B8.9 ± 1.22.5
Total Alkaloids350.0 ± 25.0100.0

Table 2: Precursor Feeding Experiment Results (Hypothetical)

Precursor FedLabeled AtomIncorporation into this compound (%)
L-Phenylalanine¹⁴C1.8
L-Tyrosine¹⁴C2.1
Norbelladine³H5.3

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Isolation of Alkaloids

This protocol is adapted from standard methods for Amaryllidaceae alkaloid extraction.

  • Plant Material Preparation: Fresh bulbs of Crossyne flava (150 g) are cleaned, sliced, and blended.

  • Extraction: The blended material is macerated with methanol (3 x 500 mL) at room temperature for 48 hours for each extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure at 40°C to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 10% acetic acid and filtered. The acidic solution is then washed with diethyl ether to remove neutral compounds. The aqueous phase is basified to pH 9-10 with ammonium hydroxide and extracted with chloroform.

  • Purification: The chloroform extract, containing the alkaloid fraction, is concentrated. Individual alkaloids are then separated and purified using column chromatography on silica gel or Sephadex, followed by preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC).

Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantitative analysis of Amaryllidaceae alkaloids.

  • Sample Preparation: A known amount of the dried alkaloid extract is dissolved in methanol. An internal standard (e.g., tetracosane) is added.

  • Derivatization: The sample is derivatized with a silylating agent (e.g., BSTFA) to increase the volatility of the alkaloids.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium.

    • MS Detector: Electron impact (EI) mode at 70 eV.

  • Quantification: The concentration of each alkaloid is determined by comparing its peak area to that of the internal standard and a calibration curve generated with authentic standards.

Enzyme Assays

Enzyme assays are essential for characterizing the function of biosynthetic enzymes. The following is a general protocol for a cytochrome P450 (CYP96T) assay.

  • Enzyme Source: Recombinant CYP96T enzyme expressed in a heterologous system (e.g., E. coli or yeast).

  • Reaction Mixture: The assay mixture contains the enzyme, the substrate (4'-O-methylnorbelladine), a buffer (e.g., potassium phosphate), and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

  • Incubation: The reaction is initiated by adding the substrate and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Reaction Termination and Product Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate), and the products are extracted.

  • Product Analysis: The extracted products are analyzed by HPLC or LC-MS to identify and quantify the cyclized products.

Visualizations of Workflows and Relationships

Experimental_Workflow Plant Material (Crossyne flava) Plant Material (Crossyne flava) Extraction (Methanol) Extraction (Methanol) Plant Material (Crossyne flava)->Extraction (Methanol) Crude Extract Crude Extract Extraction (Methanol)->Crude Extract Acid-Base Partitioning Acid-Base Partitioning Crude Extract->Acid-Base Partitioning Alkaloid Fraction Alkaloid Fraction Acid-Base Partitioning->Alkaloid Fraction Chromatographic Separation Chromatographic Separation Alkaloid Fraction->Chromatographic Separation Quantitative Analysis (GC-MS) Quantitative Analysis (GC-MS) Alkaloid Fraction->Quantitative Analysis (GC-MS) Isolated Alkaloids Isolated Alkaloids Chromatographic Separation->Isolated Alkaloids Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Isolated Alkaloids->Structural Elucidation (NMR, MS)

General workflow for alkaloid analysis.

Logical_Relationship Genomic Data Genomic Data Enzyme Discovery Enzyme Discovery Genomic Data->Enzyme Discovery Transcriptomic Data Transcriptomic Data Transcriptomic Data->Enzyme Discovery Proteomic Data Proteomic Data Proteomic Data->Enzyme Discovery Metabolomic Data Metabolomic Data Metabolomic Data->Enzyme Discovery

Multi-omics approach to enzyme discovery.

Conclusion

This technical guide provides a foundational understanding of the likely biological origin of the crinine-type alkaloid this compound in Crossyne flava. The proposed biosynthetic pathway, based on established knowledge of Amaryllidaceae alkaloid biosynthesis, serves as a roadmap for future research. The detailed experimental protocols and data presentation templates are intended to equip researchers, scientists, and drug development professionals with the necessary tools to investigate and harness the therapeutic potential of this compound and other related alkaloids from this promising plant family. Further studies, including isotope labeling experiments and the identification and characterization of the specific biosynthetic enzymes in Crossyne flava, are required to definitively elucidate the complete biosynthetic pathway of this compound.

The Augustine Compound: A Novel Therapeutic Candidate for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Augustine compound, a novel therapeutic agent, has emerged as a promising candidate for the treatment of various neurological disorders. This technical guide provides a comprehensive overview of the compound, including its chemical identity, physicochemical properties, mechanism of action, and preclinical data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. While public disclosures from this compound Therapeutics strongly suggest their lead compound, AGT-100216, is central to their research, the direct IUPAC name for AGT-100216 is not publicly available. This document utilizes publicly available information for a compound registered as "this compound" in chemical databases, which may or may not be identical to AGT-100216.

Chemical Identity and Synonyms

The compound referred to as "this compound" in public chemical databases is identified by the following nomenclature and identifiers.

Table 1: IUPAC Name and Synonyms of the this compound Compound

CategoryIdentifier
IUPAC Name (1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0¹,¹³.0²,¹⁰.0⁴,⁸.0¹⁶,¹⁸]icosa-2,4(8),9-triene[1]
Synonyms This compound, 79659-60-2, 3-Methoxy-1,2-epoxycrinan[1]
Molecular Formula C₁₇H₁₉NO₄[1]
CAS Number 79659-60-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of the this compound compound is presented in Table 2. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 2: Physicochemical Properties of the this compound Compound

PropertyValue
Molecular Weight 301.34 g/mol [1]
XLogP3 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1
Exact Mass 301.131408 g/mol
Monoisotopic Mass 301.131408 g/mol
Topological Polar Surface Area 55.7 Ų
Heavy Atom Count 22
Complexity 525

Mechanism of Action and Signaling Pathway

The primary mechanism of action of the this compound compound is the selective inhibition of Histone Deacetylase 6 (HDAC6). HDAC6 is a cytoplasmic enzyme that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress response. A key substrate of HDAC6 is α-tubulin, a major component of microtubules.

In the context of neurological disorders such as Charcot-Marie-Tooth (CMT) disease, mutations in various genes can lead to defects in axonal transport, the process by which essential molecules and organelles are moved along the axons of neurons. This impaired transport is a key pathological feature of many neuropathies.

HDAC6 deacetylates α-tubulin, which is thought to hinder the binding of motor proteins like kinesin and dynein to microtubules, thereby impeding axonal transport. By inhibiting HDAC6, the this compound compound increases the acetylation of α-tubulin. This hyperacetylation enhances the stability of the microtubule network and facilitates the efficient transport of vital cargo, such as mitochondria, along the axon. The restoration of normal axonal transport is believed to be the primary mechanism by which the this compound compound exerts its therapeutic effects in neuropathies.

HDAC6_Pathway cluster_0 Normal Axonal Transport cluster_1 Pathological State (e.g., CMT) cluster_2 Therapeutic Intervention Microtubule Microtubule Motor_Proteins Motor Proteins (Kinesin, Dynein) Microtubule->Motor_Proteins bind to Cargo Mitochondria, Vesicles, etc. Motor_Proteins->Cargo transport HDAC6_active HDAC6 (Active) alpha_tubulin_deacetylated α-tubulin (Deacetylated) HDAC6_active->alpha_tubulin_deacetylated deacetylates Impaired_Transport Impaired Axonal Transport alpha_tubulin_deacetylated->Impaired_Transport Restored_Transport Restored Axonal Transport Impaired_Transport->Restored_Transport reversed by Augustine_Compound This compound Compound (AGT-100216) HDAC6_inhibited HDAC6 (Inhibited) Augustine_Compound->HDAC6_inhibited inhibits alpha_tubulin_acetylated α-tubulin (Acetylated) HDAC6_inhibited->alpha_tubulin_acetylated allows acetylation of alpha_tubulin_acetylated->Restored_Transport

Caption: HDAC6 Signaling Pathway and Therapeutic Intervention.

Experimental Protocols

The preclinical evaluation of the this compound compound has involved a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro HDAC6 Inhibition Assay
  • Objective: To determine the in vitro potency and selectivity of the this compound compound against HDAC6.

  • Methodology:

    • Recombinant human HDAC6 enzyme is incubated with a fluorogenic acetylated peptide substrate.

    • The this compound compound is added at various concentrations.

    • The reaction is initiated by the addition of the enzyme and allowed to proceed for a specified time at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the deacetylase activity.

    • Fluorescence is measured using a plate reader.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.

    • Selectivity is assessed by performing similar assays with other HDAC isoforms.

In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the pharmacokinetic profile of the this compound compound in a mouse model.

  • Methodology:

    • Male C57BL/6 mice are administered a single dose of the this compound compound via oral gavage or intravenous injection.

    • Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Plasma is separated by centrifugation.

    • The concentration of the this compound compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂) are calculated using appropriate software.

Efficacy Study in a Charcot-Marie-Tooth (CMT) Mouse Model
  • Objective: To evaluate the therapeutic efficacy of the this compound compound in a mouse model of CMT.

  • Methodology:

    • A transgenic mouse model of CMT (e.g., a model with a mutation in a CMT-associated gene) is used.

    • Mice are treated daily with the this compound compound or a vehicle control via oral gavage for a specified duration (e.g., 4-8 weeks).

    • Motor function is assessed weekly using tests such as the rotarod test (to measure motor coordination and balance) and grip strength test.

    • Nerve conduction velocity (NCV) is measured at the beginning and end of the study using electrophysiological recordings from the sciatic nerve.

    • At the end of the study, mice are euthanized, and sciatic nerve and spinal cord tissues are collected for histological and biochemical analysis. This includes immunohistochemistry for acetylated α-tubulin and electron microscopy to assess axon and myelin morphology.

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays (HDAC6 Inhibition, Selectivity) Start->In_Vitro_Assays In_Vivo_PK In Vivo Pharmacokinetics (Mouse Model) In_Vitro_Assays->In_Vivo_PK CMT_Mouse_Model Efficacy Study in CMT Mouse Model In_Vivo_PK->CMT_Mouse_Model Motor_Function Motor Function Tests (Rotarod, Grip Strength) CMT_Mouse_Model->Motor_Function NCV_Measurement Nerve Conduction Velocity (NCV) CMT_Mouse_Model->NCV_Measurement Histology Histological & Biochemical Analysis CMT_Mouse_Model->Histology Data_Analysis Data Analysis & Interpretation Motor_Function->Data_Analysis NCV_Measurement->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Caption: Preclinical Experimental Workflow.

Quantitative Data Summary

Preclinical studies have demonstrated the potential of HDAC6 inhibitors in CMT models. While specific data for the this compound compound (AGT-100216) from peer-reviewed publications are limited, data presented by this compound Therapeutics and findings from similar HDAC6 inhibitors provide valuable insights.

Table 3: Summary of Preclinical Efficacy Data for HDAC6 Inhibitors in CMT Models

ParameterModelTreatmentOutcome
Nerve Conduction Velocity (NCV) CMT1A Mouse ModelHDAC6 InhibitorSignificant improvement in NCV compared to vehicle-treated animals.
Grip Strength CMT1A Mouse ModelHDAC6 InhibitorDose-dependent restoration of grip strength towards wild-type levels.
Mitochondrial Transport In vitro neuronal model of CMT2AHDAC6 InhibitorSignificant increase in the velocity and number of moving mitochondria in axons.
α-tubulin Acetylation Sciatic nerve of CMT mouse modelsHDAC6 InhibitorMarked increase in the levels of acetylated α-tubulin.

Conclusion

The this compound compound represents a promising therapeutic strategy for Charcot-Marie-Tooth disease and potentially other neurological disorders characterized by impaired axonal transport. Its mechanism of action, centered on the selective inhibition of HDAC6 and the subsequent restoration of microtubule-based transport, is supported by a strong biological rationale and encouraging preclinical data. Further clinical development will be crucial to ascertain the safety and efficacy of this novel compound in patients. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this exciting area of neuroscience.

References

Predicted biological activity of Augustine molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Predicted Biological Activity of Augustine Therapeutics' Selective HDAC6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "this compound molecule" refers to a new generation of small molecule inhibitors of histone deacetylase 6 (HDAC6) developed by the Belgian biotechnology company, this compound Therapeutics. These molecules, with the lead candidate identified as AGT-100216 , represent a promising therapeutic strategy for a range of debilitating neuromuscular and neurodegenerative diseases, with a primary focus on Charcot-Marie-Tooth (CMT) disease.[1][2][3][4][5] This technical guide elucidates the predicted biological activity of these novel compounds, detailing their mechanism of action, summarizing key preclinical data, and outlining the methodologies for relevant experimental assessments. The molecules are characterized by a novel non-hydroxamate, non-hydrazide producing chemotype, designed to offer high selectivity and an improved safety profile over previous generations of HDAC6 inhibitors.[2][4][6][7]

Introduction: The Therapeutic Promise of HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb histone deacetylases.[7][8] Unlike other HDACs that predominantly function within the nucleus to regulate gene expression via histone modification, HDAC6's main substrates are non-histone proteins in the cytoplasm.[7][8] A key substrate of HDAC6 is α-tubulin, a critical component of microtubules.[7]

Microtubules form the cellular "highways" for axonal transport, a vital process for the health and function of neurons. By removing acetyl groups from α-tubulin, HDAC6 activity can impair this transport system, leading to disruptions in the movement of essential components like mitochondria and vesicles.[7] This disruption is a known pathological hallmark in several neurodegenerative diseases, including CMT, Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's disease.[7]

Selective inhibition of HDAC6 has emerged as a compelling therapeutic approach. By blocking HDAC6, inhibitors can increase the acetylation of α-tubulin, thereby restoring axonal transport, improving neuronal function, and potentially halting or reversing disease progression.[7][9] this compound Therapeutics' molecules are designed to selectively target HDAC6, avoiding the off-target effects and toxicities associated with earlier, less selective HDAC inhibitors.[2][4][6][7]

Mechanism of Action: Restoring Axonal Health

The primary biological activity of the this compound molecules is the selective inhibition of the catalytic domain of HDAC6. This action leads to a cascade of downstream effects aimed at restoring neuronal health.

  • Increased α-tubulin Acetylation: By inhibiting HDAC6, the equilibrium shifts towards a state of hyperacetylation of α-tubulin.

  • Enhanced Axonal Transport: Acetylated microtubules are recognized by motor proteins (kinesins and dyneins) as preferential tracks, leading to more efficient transport of vital cargo along the axon.

  • Improved Neuronal Function and Survival: The restoration of axonal transport alleviates cellular stress, reduces the aggregation of toxic proteins, and ultimately promotes neuronal health and survival.[7]

The following diagram illustrates the signaling pathway influenced by this compound's HDAC6 inhibitors.

HDAC6_Pathway cluster_Neuron Neuron Cytoplasm cluster_Microtubule Microtubule Dynamics HDAC6 HDAC6 Tubulin_Acetylated α-tubulin (Acetylated) Augustine_Molecule This compound Molecule (e.g., AGT-100216) Augustine_Molecule->HDAC6 Inhibits Tubulin_Deacetylated α-tubulin (Deacetylated) Tubulin_Deacetylated->Tubulin_Acetylated HATs (Acetylation) Axonal_Transport_Impaired Impaired Axonal Transport Tubulin_Deacetylated->Axonal_Transport_Impaired Tubulin_Acetylated->Tubulin_Deacetylated HDAC6 (Deacetylation) Axonal_Transport_Restored Restored Axonal Transport Tubulin_Acetylated->Axonal_Transport_Restored Neurodegeneration Neurodegeneration (e.g., CMT) Axonal_Transport_Impaired->Neurodegeneration Neuronal_Health Improved Neuronal Health & Function Axonal_Transport_Restored->Neuronal_Health

Caption: Mechanism of action of this compound Therapeutics' HDAC6 inhibitors.

Quantitative Data: Preclinical Efficacy

Publicly available quantitative data for this compound Therapeutics' lead compounds is primarily found in patent filings. This data demonstrates the high potency and selectivity of their molecules for HDAC6.

CompoundAssay TypeTargetIC50 ValueNotes
Exemplified CompoundNanoBRET AssayHDAC6 (CD2)<100 nMDemonstrates potent inhibition of the second catalytic domain of HDAC6.[10]
Exemplified CompoundCell-based Acetylated α-tubulin Assay (HeLa cells)Acetylated α-tubulin100-500 nMShows a dose-dependent increase in the primary biomarker of HDAC6 inhibition in a cellular context.[10]
Exemplified CompoundCell-based Histone Acetylation Assay (HeLa cells)Histone Acetylation1000-3333 nMIndicates high selectivity for cytoplasmic HDAC6 over nuclear histone-modifying HDACs.[10]

Note: The "Exemplified Compound" refers to a molecule disclosed in patent WO 2024261329.[10]

Experimental Protocols

Detailed proprietary protocols for the assays conducted by this compound Therapeutics are not publicly available. However, this section provides standardized, detailed methodologies for key experiments used to characterize HDAC6 inhibitors.

In Vitro HDAC6 Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HDAC6 enzyme.

Objective: To quantify the potency of a test compound in inhibiting HDAC6 enzymatic activity.

Materials:

  • Recombinant human HDAC6 enzyme

  • HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Test compound (e.g., AGT-100216) and DMSO (vehicle control)

  • HDAC developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in HDAC Assay Buffer. Ensure the final DMSO concentration remains below 1% in all wells.

  • Reaction Setup: In a 96-well plate, add the assay buffer, diluted test compound (or DMSO for control), and diluted recombinant HDAC6 enzyme.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC6 substrate to all wells to start the enzymatic reaction.

  • Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop and Develop: Add the developer solution to each well. This stops the HDAC6 reaction and allows the developing enzyme to cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Incubate for an additional 15 minutes at room temperature, protected from light, then measure the fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value using a suitable curve-fitting software.

Cellular α-tubulin Acetylation Assay (Western Blot)

This protocol describes how to measure the levels of acetylated α-tubulin in cells treated with an HDAC6 inhibitor.

Objective: To confirm the mechanism of action of the HDAC6 inhibitor in a cellular environment.

Materials:

  • Human cell line (e.g., HeLa or a neuronal cell line)

  • Cell culture medium and reagents

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and develop the blot using an ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the acetylated α-tubulin signal to the loading control to determine the relative increase in acetylation.

The following diagram provides a generalized workflow for the evaluation of an HDAC6 inhibitor.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_Cellular Cell-Based Assays cluster_Preclinical Preclinical Models cluster_Clinical Clinical Development Compound_Synthesis Compound Synthesis (this compound Molecule) HDAC_Assay Biochemical HDAC6 Inhibition Assay Compound_Synthesis->HDAC_Assay Selectivity_Panel HDAC Isoform Selectivity Panel HDAC_Assay->Selectivity_Panel Tubulin_Assay α-tubulin Acetylation (Western Blot / HCS) Selectivity_Panel->Tubulin_Assay Cell_Viability Cell Viability/Toxicity Assay Tubulin_Assay->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Viability->PK_PD Efficacy_Model Disease Model Efficacy (e.g., CMT mouse model) PK_PD->Efficacy_Model Clinical_Trial Phase I/II Clinical Trial (e.g., AGT-100216) Efficacy_Model->Clinical_Trial

Caption: General experimental workflow for HDAC6 inhibitor development.

Clinical Development and Future Directions

This compound Therapeutics' lead candidate, AGT-100216, has entered a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[3][11][12] This represents a significant milestone in the development of this new class of HDAC6 inhibitors.[3][11] The trial is a randomized, double-blind, placebo-controlled study involving single and multiple ascending doses.[11][12]

Beyond CMT, the company is exploring the therapeutic potential of its HDAC6 inhibitors in other neurodegenerative conditions, such as ALS, and in cardiometabolic diseases.[5][7] The development of both peripherally-restricted and brain-penetrant compounds will allow for tailored therapeutic strategies for different indications.[5]

Conclusion

The "this compound molecules" from this compound Therapeutics are a promising new class of selective HDAC6 inhibitors with the potential to be disease-modifying therapies for Charcot-Marie-Tooth disease and other serious neurological and cardiometabolic disorders. Their novel chemotype is designed for improved safety and selectivity, addressing the limitations of earlier HDAC inhibitors. Preclinical data demonstrates potent and selective inhibition of HDAC6, leading to the desired downstream effect of increased α-tubulin acetylation. The progression of the lead candidate, AGT-100216, into clinical trials marks a critical step towards validating this therapeutic approach in patients. Continued research and clinical evaluation will be essential to fully realize the therapeutic potential of this innovative pipeline.

References

Methodological & Application

Application Note & Protocol: Extraction of Bioactive Alkaloids from Crinum asiaticum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crinum asiaticum, a member of the Amaryllidaceae family, is a plant rich in bioactive alkaloids with significant pharmacological potential. While the compound "Augustine" is not described in the scientific literature as originating from this plant, Crinum asiaticum is a known source of other potent alkaloids such as lycorine, crinamine, and hamayne. These compounds have demonstrated a range of biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects. This document provides a detailed protocol for the extraction, fractionation, and isolation of these valuable alkaloids. The methodologies are based on established phytochemical procedures and are intended to serve as a guide for laboratory-scale extraction and purification.

Quantitative Data Summary

The yield of alkaloids and specific compounds from Crinum asiaticum can vary based on the part of the plant used, the geographical location, and the extraction method employed. The following table summarizes representative data from literature.

Plant MaterialExtraction MethodSolvent SystemMajor Alkaloid IsolatedYield (%)Reference
Fresh BulbsMaceration & Acid-Base PartitioningEthanol, 2% H₂SO₄, Chloroform, AmmoniaLycorine~0.1-0.3% of dried mass
LeavesSoxhlet ExtractionMethanolTotal AlkaloidsNot specified
Dried BulbsPercolationMethanolCrinamine & LycorineNot specified

Experimental Protocols

This protocol details a standard method for the extraction and isolation of alkaloids from the bulbs of Crinum asiaticum, with a focus on lycorine.

1. Preparation of Plant Material:

  • Collect fresh, healthy bulbs of Crinum asiaticum.

  • Wash the bulbs thoroughly with distilled water to remove any soil and debris.

  • Slice the bulbs into thin pieces and air-dry them in the shade for 7-10 days or until they are brittle.

  • Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction of Total Alkaloids:

  • Macerate the powdered plant material (1 kg) in 95% ethanol (5 L) for 72 hours at room temperature with occasional stirring.

  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.

  • Suspend the crude extract in 2% sulfuric acid (500 mL).

  • Filter the acidic solution to remove non-alkaloidal material.

  • Wash the filtrate with chloroform (3 x 250 mL) in a separatory funnel to remove pigments and other impurities. Discard the chloroform layer.

  • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

  • Extract the liberated alkaloids with chloroform (5 x 250 mL).

  • Combine the chloroform fractions and dry them over anhydrous sodium sulfate.

  • Evaporate the chloroform under reduced pressure to yield the total alkaloidal extract.

3. Isolation of Lycorine by Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column using chloroform as the stationary phase.

  • Dissolve a portion of the total alkaloidal extract in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).

  • Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC) using a solvent system of chloroform:methanol (9:1) and visualizing with Dragendorff's reagent.

  • Combine the fractions that show a prominent spot corresponding to the Rf value of a lycorine standard.

  • Evaporate the solvent from the combined fractions to obtain purified lycorine.

4. Characterization:

  • The structure and purity of the isolated compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and by comparison with a reference standard.

Visualizations

G cluster_prep Plant Material Preparation cluster_extraction Alkaloid Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis P1 Fresh Bulbs of Crinum asiaticum P2 Washing & Slicing P1->P2 P3 Drying P2->P3 P4 Grinding to Powder P3->P4 E1 Maceration with Ethanol P4->E1 E2 Filtration & Concentration (Crude Extract) E1->E2 E3 Acidification (2% H₂SO₄) E2->E3 E4 Chloroform Wash (Remove Impurities) E3->E4 E5 Basification (NH₄OH) E4->E5 E6 Extraction with Chloroform (Total Alkaloids) E5->E6 I1 Column Chromatography (Silica Gel) E6->I1 I2 Elution with Chloroform:Methanol Gradient I1->I2 I3 Fraction Collection & TLC Monitoring I2->I3 I4 Purified Lycorine I3->I4 A1 Spectroscopic Analysis (MS, NMR) I4->A1

Caption: Workflow for the extraction and isolation of lycorine.

G cluster_pathway Proposed Anticancer Mechanism of Lycorine Lycorine Lycorine Autophagy Autophagy Lycorine->Autophagy p53 p53 Upregulation Lycorine->p53 Bcl2 Bcl-2 Downregulation Lycorine->Bcl2 Caspase3 Caspase-3 Activation Lycorine->Caspase3 CyclinD1 Cyclin D1 Downregulation Lycorine->CyclinD1 Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) p53->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis CyclinD1->CellCycleArrest

Caption: Signaling pathways affected by lycorine.

Augustine compound synthesis pathway and methodology

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of scientific databases and literature did not yield a specific chemical entity referred to as the "Augustine compound." This term does not correspond to a standard or widely recognized name for a chemical substance. It is possible that "this compound compound" is a trivial name, a newly synthesized molecule not yet widely documented, or a compound named after a researcher named this compound within a specific research group or institution.

To provide the detailed Application Notes and Protocols you require, including synthesis pathways, experimental data, and associated signaling pathways, a more specific identification of the compound is necessary.

To proceed, please provide one or more of the following identifiers for the "this compound compound":

  • IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • Chemical Structure: A graphical representation of the molecular structure.

  • A Reference to a Scientific Publication: A journal article, patent, or other publication that describes the compound's synthesis or activity.

Without this essential information, it is not possible to generate the requested detailed scientific content. Once a specific compound can be identified, a comprehensive response addressing your requirements for data presentation, experimental protocols, and visualizations can be formulated.

Application Note: Agmatine as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

It is important to clarify that "Augustine" is not a recognized chemical standard in analytical chemistry. Based on the context of the query, it is highly probable that the intended compound was Agmatine . Agmatine is a biogenic amine derived from the decarboxylation of L-arginine and plays a significant role as a neuromodulator and cytoprotective agent.[1] Its accurate quantification in biological samples and various food matrices is crucial for research in neuroscience, drug development, and food quality control.[1] This document provides detailed application notes and protocols for the use of Agmatine as an analytical standard.

Agmatine's high polarity presents a challenge for retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[2] Therefore, analytical methods often employ derivatization to enhance its hydrophobicity and detectability, or utilize alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of Agmatine using various methods.

Table 1: HPLC-Based Quantification of Agmatine

ParameterMethodDerivatization AgentDetection LimitQuantification LimitReference
Linearity RangeReversed-Phase HPLCo-phthalaldehyde (OPA)28 - 100 fmol-[4]
Linearity RangeUPLC-MS/MSNBD-F1.5 nM5 nM - 10 µM[5]
RecoveryReversed-Phase HPLCDansyl Chloride--[6]

Table 2: Spectrofluorimetric Quantification of Agmatine

ParameterMethodDerivatization AgentDetection Limit (DL)Quantification Limit (QL)Reference
PerformanceSpectrofluorimetryo-phthalaldehyde (OPA)0.36 - 2.52 ng/mL1.62 - 8.40 ng/mL
Recovery RateSpectrofluorimetryo-phthalaldehyde (OPA)96.3% - 103.4%-
Reproducibility (RSD)Spectrofluorimetryo-phthalaldehyde (OPA)0.08% - 1.5%-

Experimental Protocols

Protocol 1: Quantification of Agmatine by HPLC with Pre-Column Derivatization

This protocol describes the determination of agmatine in a sample matrix (e.g., wine, biological fluid) using HPLC with pre-column derivatization with dansyl chloride.[6]

Materials:

  • Agmatine standard

  • Dansyl chloride solution (7.5 mg/mL in acetone)

  • Saturated sodium carbonate (Na2CO3) solution

  • 1,7-diaminoheptane (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid

  • Vortex mixer

  • Incubator

Procedure:

  • Sample Preparation:

    • To 100 µL of the sample, add 5 µL of 1,7-diaminoheptane as an internal standard.[6]

    • Add 200 µL of saturated Na2CO3 solution.[6]

  • Derivatization:

    • Add 400 µL of dansyl chloride solution to the mixture.[6]

    • Vortex for 2 minutes.[6]

    • Incubate at 60°C with agitation for 5 minutes.[6]

  • HPLC Analysis:

    • Inject an appropriate volume of the derivatized sample into the HPLC system.

    • Use a C18 reversed-phase column.

    • Employ a gradient elution program with a mobile phase consisting of a mixture of acetonitrile and water.

    • Detect the dansylated amines using a UV or fluorescence detector.

Protocol 2: Quantification of Agmatine by UPLC-MS/MS

This protocol is suitable for the rapid and sensitive quantification of agmatine in complex biological matrices, such as bacterial cell extracts.[5]

Materials:

  • Agmatine standard

  • Isotopically labeled agmatine (e.g., ¹³C₅,¹⁵N₄-agmatine) as an internal standard[5]

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Borate buffer

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • UPLC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Spike the sample with the isotopically labeled internal standard.

  • Derivatization:

    • Derivatize the sample with NBD-F in a borate buffer, typically involving incubation at an elevated temperature (e.g., 60°C).[3]

  • UPLC-MS/MS Analysis:

    • Inject the derivatized sample into the UPLC-MS/MS system.

    • Use a suitable column, such as a Waters Acquity HSS T3 C18 column.[5]

    • Employ a gradient separation with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.[5]

    • The analysis can be completed in approximately 10 minutes.[5]

Visualizations

Agmatine_Metabolic_Pathway L_Arginine L-Arginine Agmatine Agmatine L_Arginine->Agmatine Arginine Decarboxylase (ADC) Putrescine Putrescine Agmatine->Putrescine Agmatinase Urea Urea Agmatine->Urea Agmatinase Polyamines Spermidine, Spermine (Polyamines) Putrescine->Polyamines Polyamine Synthesis

Caption: Metabolic pathway of Agmatine synthesis and degradation.

Experimental_Workflow_HPLC Start Sample Collection Sample_Prep Sample Preparation (add Internal Standard) Start->Sample_Prep Derivatization Derivatization (e.g., Dansyl Chloride) Sample_Prep->Derivatization HPLC_Analysis HPLC Analysis (C18 Column) Derivatization->HPLC_Analysis Data_Acquisition Data Acquisition (UV/Fluorescence) HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification End Results Quantification->End

Caption: General workflow for Agmatine analysis by HPLC.

References

Application Note & Protocol: Mass Spectrometry-Based Analysis of Augustine Compound

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the qualitative and quantitative analysis of the Augustine compound, a novel, selective Histone Deacetylase 6 (HDAC6) inhibitor, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The this compound compound, developed by this compound Therapeutics, represents a promising therapeutic agent for neuromuscular and neurodegenerative diseases such as Charcot-Marie-Tooth (CMT) disease.[1][2] This document outlines the methodologies for pharmacokinetic (PK) studies and in-vitro metabolism analysis, critical components of the drug development pipeline.[3]

Introduction

The this compound compound is a novel, non-hydroxamate, non-hydrazide producing chemotype designed as a selective inhibitor of HDAC6.[1] HDAC6 is a cytoplasmic enzyme that plays a crucial role in cellular processes, including microtubule dynamics and protein quality control.[1] Inhibition of HDAC6 has shown therapeutic potential in various preclinical models of neurodegeneration.[2][4] As the lead candidate, AGT-100216, progresses through clinical trials, robust and reliable analytical methods for its quantification in biological matrices are essential.[1]

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological samples.[3][5][6] This application note details optimized LC-MS/MS methods for the quantification of the this compound compound in plasma for pharmacokinetic profiling and for the identification of its metabolites in liver microsome assays.

Signaling Pathway of HDAC6 Inhibition

The therapeutic effect of the this compound compound is predicated on the inhibition of HDAC6. This enzyme deacetylates non-histone proteins, most notably α-tubulin. Deacetylation of α-tubulin by HDAC6 impairs the stability of the microtubule network, which is critical for axonal transport in neurons. By inhibiting HDAC6, the this compound compound promotes α-tubulin acetylation, thereby enhancing microtubule stability and improving axonal transport. This mechanism is believed to be central to its therapeutic efficacy in peripheral neuropathies like CMT.[1][2][4]

HDAC6_Pathway cluster_0 Cellular Environment Augustine_Compound This compound Compound HDAC6 HDAC6 Augustine_Compound->HDAC6 Inhibits Deacetylated_Tubulin Deacetylated α-Tubulin HDAC6->Deacetylated_Tubulin Deacetylates Acetylated_Tubulin Acetylated α-Tubulin Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Promotes Axonal_Transport Axonal Transport Microtubule_Stability->Axonal_Transport Enhances Therapeutic_Effect Therapeutic Effect Axonal_Transport->Therapeutic_Effect Leads to

Caption: Signaling pathway of this compound compound via HDAC6 inhibition.

Experimental Protocols

Quantitative Analysis of this compound Compound in Plasma

This protocol describes the methodology for the quantification of the this compound compound in plasma samples, suitable for pharmacokinetic studies.

3.1.1. Materials and Reagents

  • This compound Compound (Reference Standard)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled version of the this compound compound)

  • Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

3.1.2. Sample Preparation

  • Thaw plasma samples on ice.

  • Spike 50 µL of plasma with 10 µL of internal standard solution (500 ng/mL in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

3.1.3. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • MS System: SCIEX QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound Compound: m/z [M+H]+ → fragment ion (To be determined based on compound structure)

    • Internal Standard: m/z [M+H]+ → fragment ion (To be determined based on IS structure)

In-Vitro Metabolite Identification

This protocol outlines the procedure for identifying potential metabolites of the this compound compound using human liver microsomes.

3.2.1. Materials and Reagents

  • This compound Compound

  • Human Liver Microsomes (pooled)

  • NADPH Regeneration System

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

3.2.2. Incubation Procedure

  • Prepare a master mix containing phosphate buffer, NADPH regeneration system, and human liver microsomes.

  • Pre-warm the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound compound (final concentration 1 µM).

  • Incubate at 37°C with gentle shaking.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quench the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by high-resolution mass spectrometry (HRMS).

3.2.3. HRMS Conditions

  • LC System: Same as in 3.1.3.

  • MS System: Thermo Scientific Q Exactive HF or equivalent

  • Ionization Mode: ESI, Positive and Negative

  • Scan Mode: Full scan (m/z 100-1000) followed by data-dependent MS/MS

Data Presentation

Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic parameters of the this compound compound in human plasma following a single oral dose of 100 mg.

ParameterUnitValue
Cmaxng/mL850
Tmaxh2.0
AUC(0-t)ng*h/mL4500
T1/2h8.5
In-Vitro Metabolism Data

The table below presents the hypothetical depletion of the this compound compound and the formation of a major metabolite in a human liver microsome assay.

Time (min)This compound Compound Remaining (%)Metabolite M1 Peak Area
01000
157515,000
305232,000
602858,000

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the mass spectrometry analysis of the this compound compound, from sample collection to data analysis.

Experimental_Workflow cluster_1 Sample Collection & Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Microsome_Incubation Liver Microsome Incubation Microsome_Incubation->Protein_Precipitation Extraction Solid Phase Extraction/Liquid-Liquid Extraction Protein_Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM/HRMS) LC_Separation->MS_Detection Quantification Quantification (PK Analysis) MS_Detection->Quantification Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID

Caption: General workflow for MS analysis of this compound compound.

Conclusion

The described LC-MS/MS methods provide a robust and sensitive platform for the quantitative and qualitative analysis of the this compound compound. These protocols are essential for advancing the preclinical and clinical development of this promising therapeutic agent. The high selectivity of mass spectrometry ensures accurate measurement in complex biological matrices, which is crucial for pharmacokinetic modeling and metabolite profiling.[7][8] Further validation of these methods according to regulatory guidelines is necessary before their application in clinical trials.

References

Application Notes and Protocols for Augustine Therapeutics' Selective HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and underlying mechanism of action of the novel selective Histone Deacetylase 6 (HDAC6) inhibitors developed by Augustine Therapeutics, including their lead candidate, AGT-100216. Detailed protocols for key experimental assays are also provided to facilitate further research and development.

Introduction

This compound Therapeutics is developing a new generation of selective, non-hydroxamate, non-hydrazide HDAC6 inhibitors for the treatment of neuromuscular and neurodegenerative diseases.[1][2] The lead candidate, AGT-100216, is a peripherally-restricted, selective HDAC6 inhibitor that has shown promising preclinical efficacy and is currently in Phase I clinical trials for Charcot-Marie-Tooth (CMT) disease.[3][4][5][6] Unlike previous HDAC6 inhibitors, this compound's molecules are designed for chronic use with an improved safety profile, avoiding off-target effects and toxicity associated with other chemotypes.[2]

Mechanism of Action: Targeting HDAC6 for Neuroprotection

HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in several cellular processes relevant to neurodegeneration.[2] Its main substrate is α-tubulin, a key component of microtubules, which serve as tracks for axonal transport.

  • Role in Axonal Transport: The proper functioning of long motor and sensory neurons depends on the efficient transport of mitochondria, organelles, and other essential cargo along axons. HDAC6 removes acetyl groups from α-tubulin, which can destabilize microtubules and impair this transport. In several neurodegenerative conditions, including CMT and chemotherapy-induced peripheral neuropathy (CIPN), axonal transport is disrupted.[7][8]

  • Therapeutic Hypothesis: By selectively inhibiting the deacetylase activity of HDAC6, this compound's molecules increase the acetylation of α-tubulin. This enhances microtubule stability and restores axonal transport, leading to improved nerve function, reduced axonal degeneration, and alleviation of disease symptoms.[7][9][10] This targeted approach avoids interfering with the beneficial, non-deacetylase functions of HDAC6, such as its role in clearing misfolded protein aggregates.[8]

Signaling Pathway

The diagram below illustrates the central role of HDAC6 in modulating axonal transport and how its inhibition can lead to therapeutic benefits in neurodegenerative diseases.

HDAC6_Pathway cluster_Neuron Neuron Axon cluster_Outcome Therapeutic Outcome HDAC6 HDAC6 Tubulin α-Tubulin (Acetylated) HDAC6->Tubulin Deacetylates Deacetylated_Tubulin α-Tubulin (Deacetylated) Microtubule_Stable Stable Microtubule Tubulin->Microtubule_Stable Forms Microtubule_Unstable Unstable Microtubule Deacetylated_Tubulin->Microtubule_Unstable Forms Axonal_Transport_Normal Healthy Axonal Transport Microtubule_Stable->Axonal_Transport_Normal Enables Axonal_Transport_Impaired Impaired Axonal Transport Microtubule_Unstable->Axonal_Transport_Impaired Leads to Mitochondria Mitochondria & Other Cargo Axonal_Transport_Normal->Mitochondria Transports Nerve_Function Restored Nerve Function & Reduced Neurodegeneration Axonal_Transport_Normal->Nerve_Function Promotes Augustine_Molecule This compound Molecule (e.g., AGT-100216) Augustine_Molecule->HDAC6 Inhibits

HDAC6 inhibition enhances microtubule stability and axonal transport.
Potential Therapeutic Applications

Preclinical data supports the application of this compound Therapeutics' HDAC6 inhibitors in several debilitating neurological conditions.

  • Charcot-Marie-Tooth (CMT) Disease: CMT is a group of inherited disorders affecting peripheral nerves. Preclinical studies in a CMT1A mouse model demonstrated that AGT-100216 led to a dose-dependent improvement in grip strength, compound muscle action potential (CMAP), and nerve conduction velocity.[11] The treatment also improved axonal diameters and reduced levels of neurofilament light chain (NfL), a biomarker of nerve damage.[11]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): A common and severe side effect of certain cancer treatments, CIPN involves damage to peripheral nerves. In a curative preclinical model of CIPN, AGT-100216 rescued both sensory and motor function deficits in a dose-dependent manner.[11]

  • Other Neurodegenerative Diseases: The mechanism of enhancing axonal transport has therapeutic potential in other neurodegenerative diseases where this process is compromised, such as Amyotrophic Lateral Sclerosis (ALS).[9][10][12]

Quantitative Data Summary

The following tables summarize the available quantitative data for an exemplified molecule from this compound Therapeutics' patent filings and the observed preclinical outcomes for their lead candidate, AGT-100216.

Table 1: In Vitro Activity of an this compound HDAC6 Inhibitor

Parameter Assay Result Selectivity Reference
HDAC6 Inhibition NanoBRET Assay (Catalytic Domain 2) IC50 < 100 nM - [13]
Target Engagement Acetylated α-tubulin levels (HeLa cells) IC50 = 100-500 nM >10-fold vs. Histone Acetylation [13]

| Off-Target Activity | Histone Acetylation (HeLa cells) | IC50 = 1000-3333 nM | - |[13] |

Table 2: Preclinical Efficacy of AGT-100216

Indication Animal Model Key Outcomes Reference
Charcot-Marie-Tooth CMT1A C3 Mouse Model Dose-dependent improvement in grip strength, CMAP, and nerve conduction velocity. Improved axonal diameter and g-ratio. Reduced neurofilament light chain levels. [11]

| Chemotherapy-Induced Peripheral Neuropathy | Curative CIPN Model | Dose-dependent rescue of sensory and motor function deficits. |[11] |

Experimental Protocols

Protocol 1: In Vitro HDAC6 Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound on the HDAC6 enzyme.

Workflow Diagram:

HDAC6_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis arrow arrow P1 1. Prepare Reagents: - Test Compound Dilutions - HDAC6 Enzyme Solution - Fluorogenic Substrate - Developer Solution A1 2. Add HDAC6 Enzyme to 96-well plate A2 3. Add Test Compound or Vehicle Control A1->A2 A3 4. Pre-incubate at 37°C for 15 minutes A2->A3 A4 5. Add Fluorogenic Substrate to initiate reaction A3->A4 A5 6. Incubate at 37°C for 30 minutes A4->A5 A6 7. Add Developer Solution to stop reaction & generate signal A5->A6 A7 8. Incubate at RT for 15 minutes A6->A7 D1 9. Read Fluorescence (Ex/Em = 380/490 nm) A7->D1 D2 10. Calculate % Inhibition and determine IC50 value D1->D2

Workflow for a fluorometric HDAC6 inhibition assay.

Materials:

  • Recombinant human HDAC6 enzyme

  • HDAC6 Assay Buffer

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like Trypsin)

  • Test compound (e.g., AGT-100216) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in HDAC6 Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dilute the HDAC6 enzyme stock to the desired working concentration in cold assay buffer immediately before use.

  • Reaction Setup:

    • To the wells of a 96-well plate, add 50 µL of the diluted HDAC6 enzyme solution.

    • Add 2 µL of the diluted test compound or vehicle control (for enzyme control and background control wells).

    • For the background control, add assay buffer instead of enzyme solution.

  • Pre-incubation:

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation:

    • Add 48 µL of the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation:

    • Mix and incubate the plate at 37°C for 30 minutes.

  • Signal Development:

    • Add 10 µL of the Developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence on a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~490 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Preclinical Evaluation in a Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This protocol outlines a general methodology for inducing and evaluating the therapeutic efficacy of an HDAC6 inhibitor in a rodent model of CIPN.

Materials:

  • C57BL/6J mice (or other appropriate strain)

  • Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin)

  • Test compound (e.g., AGT-100216) formulated for oral administration

  • Vehicle control

  • Equipment for behavioral testing (e.g., von Frey filaments, hot/cold plate)

  • Equipment for electrophysiological measurements

Procedure:

  • Induction of CIPN:

    • Administer the chemotherapeutic agent (e.g., paclitaxel at 4 mg/kg) via intraperitoneal (i.p.) injection on alternating days for a total of four doses.

    • Monitor animals for signs of neuropathy, which typically develop over 1-2 weeks.

  • Compound Administration:

    • Once neuropathic symptoms are established (confirmed by behavioral testing), randomize mice into treatment and vehicle control groups.

    • Administer the test compound (e.g., AGT-100216) or vehicle daily via oral gavage for the duration of the study (e.g., 2-4 weeks).

  • Behavioral Assessment:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness. Perform this test at baseline, after CIPN induction, and at regular intervals during the treatment period.

    • Thermal Hyperalgesia: Measure the latency of paw withdrawal from a hot or cold plate.

  • Electrophysiological Assessment:

    • At the end of the treatment period, anesthetize the mice and perform nerve conduction studies.

    • Measure key parameters such as nerve conduction velocity (NCV) and the amplitude of the compound muscle action potential (CMAP) in the sciatic or tail nerve.

  • Histological and Biomarker Analysis:

    • Collect tissues such as the sciatic nerve and dorsal root ganglia (DRG).

    • Perform immunohistochemistry to assess the intraepidermal nerve fiber density (IENFD).

    • Use Western blotting to measure the levels of acetylated α-tubulin in nerve tissue lysates as a pharmacodynamic marker of target engagement.

    • Measure plasma or tissue levels of neurofilament light chain (NfL) as a biomarker of axonal damage.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the outcomes between the treatment and vehicle groups.

    • A significant improvement in behavioral scores, electrophysiological parameters, and histological markers in the treatment group compared to the control group indicates therapeutic efficacy.

References

Application Note & Protocol: In Vitro Fluorometric Assay for Screening Augustine Therapeutics-Inspired HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Augustine Therapeutics is a biopharmaceutical company at the forefront of developing novel therapies for neurodegenerative diseases, such as Charcot-Marie-Tooth (CMT) disease, by targeting Histone Deacetylase 6 (HDAC6).[1][2][3] Their lead candidate, AGT-100216, is a selective HDAC6 inhibitor currently in clinical development.[2][3] HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin, playing a crucial role in axonal transport and microtubule stability.[2][4][5] Inhibition of HDAC6 is a promising therapeutic strategy for promoting neuroprotection and axonal regeneration.[3][4] This document provides a detailed protocol for an in vitro fluorometric assay designed to screen and characterize the potency of HDAC6 inhibitors, such as compounds inspired by the work of this compound Therapeutics.

Assay Principle

This in vitro assay quantifies the enzymatic activity of HDAC6 through a fluorometric method. The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of active HDAC6, the acetyl group is removed from the substrate. A developer solution is then added, which specifically recognizes the deacetylated lysine and cleaves the peptide, releasing the fluorophore. The resulting fluorescence is directly proportional to the HDAC6 enzymatic activity. When an inhibitory compound, such as a potential "this compound compound," is present, it blocks HDAC6 activity, leading to a reduction in the fluorescent signal.[1][6][7] This allows for the quantitative determination of the inhibitor's potency, typically expressed as an IC50 value.

HDAC6 Signaling Pathway in Neurons

The diagram below illustrates the central role of HDAC6 in neuronal cells and the therapeutic rationale for its inhibition. HDAC6 deacetylates α-tubulin, a key component of microtubules, which are essential for axonal transport. In certain neurodegenerative conditions, microtubule stability and transport are impaired. By inhibiting HDAC6, α-tubulin remains in a hyperacetylated state, which is associated with enhanced microtubule stability and improved axonal transport, ultimately promoting neuronal health and regeneration.

HDAC6_Pathway cluster_0 Cytoplasm cluster_1 Therapeutic Outcome HDAC6 HDAC6 Tubulin_Ac Acetylated α-Tubulin (Stable Microtubules) HDAC6->Tubulin_Ac Deacetylates Tubulin_DeAc Deacetylated α-Tubulin (Dynamic Microtubules) Axonal_Transport_Good Healthy Axonal Transport Tubulin_Ac->Axonal_Transport_Good Promotes Axonal_Transport_Bad Impaired Axonal Transport Tubulin_DeAc->Axonal_Transport_Bad Leads to Neuroprotection Neuroprotection & Axonal Regeneration Axonal_Transport_Good->Neuroprotection Augustine_Compound This compound Compound (e.g., AGT-100216) Augustine_Compound->HDAC6 Inhibits Experimental_Workflow start Start prep 1. Prepare Reagents (Enzyme, Substrate, Buffers) start->prep compound_prep 2. Prepare this compound Compound (Serial Dilutions) prep->compound_prep plate_setup 3. Plate Setup (Add Enzyme, Buffer, Compound/Vehicle) compound_prep->plate_setup incubation1 4. Pre-incubation (Enzyme and Inhibitor) plate_setup->incubation1 reaction_start 5. Initiate Reaction (Add Substrate) incubation1->reaction_start incubation2 6. Incubate at 37°C reaction_start->incubation2 reaction_stop 7. Stop Reaction (Add Developer) incubation2->reaction_stop incubation3 8. Incubate at 37°C reaction_stop->incubation3 read_plate 9. Measure Fluorescence (Ex/Em = 380/490 nm) incubation3->read_plate data_analysis 10. Data Analysis (% Inhibition, IC50 Curve) read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for HDAC6 Inhibitors in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Guide for Compounds Targeting Histone Deacetylase 6

Introduction

While specific cell culture data for the "Augustine compound" (AGT-100216) is not extensively available in the public domain, it is known to be a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics by deacetylating non-histone proteins like α-tubulin and Hsp90.[1][2] Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.[3]

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of selective HDAC6 inhibitors, using well-studied compounds as representative examples. The principles and methodologies outlined here serve as a robust template for the investigation of novel HDAC6 inhibitors.

Data Presentation: In Vitro Activity of Selective HDAC6 Inhibitors

The following table summarizes the inhibitory activity of several well-characterized HDAC6 inhibitors against the HDAC6 enzyme and their anti-proliferative effects on various cancer cell lines. It is important to note that IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the specific cell line and assay conditions.

CompoundTargetIC50 (nM) - Enzyme AssayCell LineCancer TypeIC50 / GI50 (µM) - Cellular AssayReference
Ricolinostat (ACY-1215) HDAC65---[4]
Tubastatin A HDAC615T-24Urothelial CancerEffects seen at 2.5 µM[4][5]
Pracinostat (SB939) Pan-HDAC40-140---[4]
Cmpd. 18 HDAC65.41HCT-116Colon Cancer2.59[6]
Cmpd. 12 HDAC612.79HCT-116Colon Cancer2.78[6]
Nafamostat HDAC I/II-HCT116Colon Cancer0.07[7]
Piceatannol HDAC I/II-HCT116Colon Cancer4.88[7]
Vorinostat (SAHA) Pan-HDAC~10---[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by HDAC6 inhibition and a general workflow for the in vitro evaluation of an HDAC6 inhibitor.

HDAC6_Pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Aggresome Aggresome Formation (Protein Clearance) HDAC6->Aggresome Regulates Tubulin_Ac Acetylated α-Tubulin Microtubules Stable Microtubules Tubulin_Ac->Microtubules Promotes Tubulin->Tubulin_Ac Acetylation Hsp90_Ac Acetylated Hsp90 Hsp90->Hsp90_Ac Acetylation Transport Axonal Transport & Intracellular Trafficking Microtubules->Transport Supports Misfolded_Proteins Misfolded Proteins Misfolded_Proteins->Aggresome HDAC6_Inhibitor HDAC6 Inhibitor (e.g., this compound Compound) HDAC6_Inhibitor->HDAC6 Inhibition Experimental_Workflow start Start: Novel HDAC6 Inhibitor assay_dev Primary Screening: HDAC6 Enzymatic Assay start->assay_dev cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine GI50 assay_dev->cell_viability target_engagement Target Engagement: Western Blot for Acetylated α-Tubulin cell_viability->target_engagement apoptosis Apoptosis Assay (Annexin V / PI Staining) target_engagement->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle end End: Characterized Inhibitor cell_cycle->end

References

Application Note: High-Throughput Screening of the Augustineolide Natural Product Library for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural products have historically been a rich source of novel therapeutic agents.[1][2][3] Their inherent structural diversity makes them ideal candidates for high-throughput screening (HTS) campaigns aimed at identifying new drug leads.[1][4] This application note describes the use of a curated library of a novel class of natural products, termed Augustineolides, for the discovery of potent and selective kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them a key target for drug discovery. This document provides a detailed protocol for a primary HTS assay, secondary validation, and preliminary mechanism of action studies for hits identified from the Augustineolide library.

The Augustineolide Library

The Augustineolide library is a collection of semi-synthetic derivatives based on a core natural product scaffold. This library was designed to explore the structure-activity relationship (SAR) around the core molecule, enhancing the potential for identifying compounds with desirable potency and selectivity.

Experimental Protocols

1. Primary High-Throughput Screening (HTS) for Kinase Inhibition

This protocol describes a luminescent kinase activity assay in a 384-well format, suitable for automated HTS.[5] The assay measures the amount of ATP remaining in solution following a kinase reaction; a decrease in luminescence indicates kinase activity, and inhibition of this activity by a test compound results in a higher luminescent signal.

Materials:

  • Kinase of interest (e.g., a specific receptor tyrosine kinase)

  • Substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescent kinase activity assay kit

  • Augustineolide library plates (10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, opaque assay plates

  • Acoustic liquid handler and plate reader with luminescence detection

Protocol:

  • Prepare the kinase reaction buffer containing the kinase and substrate peptide at their optimal concentrations.

  • Using an acoustic liquid handler, dispense 25 nL of each compound from the Augustineolide library into the wells of a 384-well assay plate. Also include wells for positive control (e.g., 10 µM Staurosporine) and negative control (DMSO vehicle).

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final concentration of the test compounds is 10 µM.

  • Incubate the plates at room temperature for 60 minutes.

  • Add 10 µL of the luminescent detection reagent to each well to stop the reaction and generate a signal.

  • Incubate for a further 10 minutes at room temperature, protected from light.

  • Measure the luminescence intensity using a plate reader.

2. Secondary Assay: Dose-Response and IC50 Determination

Hits identified from the primary screen are subjected to a secondary assay to confirm their activity and determine their potency (IC50).

Protocol:

  • For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

  • Dispense 25 nL of each concentration into a 384-well assay plate in triplicate.

  • Follow steps 3-8 of the primary HTS protocol.

  • Plot the resulting luminescence data against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

3. Cell-Based Assay for Target Engagement

This protocol assesses the ability of confirmed hits to inhibit the kinase activity within a cellular context.[4][6]

Protocol:

  • Seed cells expressing the target kinase into 96-well plates and culture overnight.

  • Treat the cells with various concentrations of the hit compounds for 2 hours.

  • Lyse the cells and perform an ELISA or Western blot to detect the phosphorylation of a known downstream substrate of the target kinase.

  • Quantify the level of substrate phosphorylation relative to a vehicle-treated control.

  • Determine the cellular IC50 for the inhibition of substrate phosphorylation.

Data Presentation

The following tables summarize the hypothetical data obtained from the screening and validation of the Augustineolide library.

Table 1: Primary HTS Campaign Summary

ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Z'-factor0.85
Signal-to-Background12
Hit Rate (≥50% inhibition)0.5%
Number of Confirmed Hits50

Table 2: Potency of Top 5 Hits

Compound IDBiochemical IC50 (nM)Cellular IC50 (nM)
Augustineolide-0011585
Augustineolide-00728150
Augustineolide-015530
Augustineolide-02345250
Augustineolide-0421270

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that is targeted by the Augustineolide compounds. In this pathway, the binding of a growth factor to a Receptor Tyrosine Kinase (RTK) leads to its dimerization and autophosphorylation. This activates a downstream kinase cascade, ultimately resulting in the phosphorylation and activation of a transcription factor that promotes cell proliferation. Augustineolide-015 is hypothesized to inhibit the RTK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Kinase1 Downstream Kinase 1 RTK->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Translocates Gene Gene Expression (Cell Proliferation) TF_active->Gene Augustineolide Augustineolide-015 Augustineolide->RTK Inhibits

Caption: Hypothetical signaling pathway targeted by Augustineolide-015.

Experimental Workflow

The following diagram outlines the workflow for the screening and validation of the Augustineolide natural product library.

G cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization Library Augustineolide Library (10,000 compounds) HTS Single-Point HTS Assay (10 µM) Library->HTS Hits Initial Hits (≥50% Inhibition) HTS->Hits DoseResponse Dose-Response (IC50) Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits CellAssay Cell-Based Assay ConfirmedHits->CellAssay SAR Structure-Activity Relationship CellAssay->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for natural product screening and hit validation.

Logical Relationship of Assay Development

The diagram below illustrates the logical flow and considerations for developing a robust HTS assay for natural product screening.

G Target Target Identification AssayDev Assay Development & Optimization Target->AssayDev Miniaturization Assay Miniaturization (384/1536-well) AssayDev->Miniaturization Validation Assay Validation (Z', S/B) Miniaturization->Validation Validation->AssayDev Re-optimize PilotScreen Pilot Screen Validation->PilotScreen PilotScreen->Validation Re-validate FullHTS Full Library HTS PilotScreen->FullHTS

Caption: Logical workflow for HTS assay development.

References

Troubleshooting & Optimization

Augustine compound stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability and storage of the Augustine compound. The following guidelines are based on best practices for small molecule compounds and are intended to help researchers ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the this compound compound?

A1: Proper storage is critical to maintain the stability and efficacy of the this compound compound.[1] Recommendations vary for the compound in its solid (lyophilized) form versus in solution. For optimal stability, adhere to the conditions outlined in the table below.

Q2: How should I handle the this compound compound upon receipt?

A2: Upon receipt, it is recommended to store the lyophilized compound at -20°C, protected from light.[2] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.[3]

Q3: What is the shelf-life of the this compound compound?

A3: The shelf-life depends on the storage conditions. For the lyophilized powder stored correctly at -20°C or -80°C and protected from light, the compound is stable for at least 12 months.[4] Stock solutions in anhydrous DMSO stored at -80°C are generally stable for up to 6 months, but repeated freeze-thaw cycles should be avoided.[5]

Q4: Is the this compound compound sensitive to environmental factors?

A4: Yes, the stability of the this compound compound can be significantly affected by exposure to heat, light, humidity, and non-neutral pH.[6][7] It is classified as both photosensitive and temperature-sensitive.[8] Exposure to UV or fluorescent light can cause photodegradation, while elevated temperatures can accelerate chemical breakdown.[9]

Q5: What are the primary degradation pathways for small molecule compounds like this compound?

A5: Common degradation pathways for small molecule compounds include hydrolysis, oxidation, and photolysis.[10][11][12]

  • Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.[12][13]

  • Oxidation: Degradation caused by reaction with oxygen, which can be initiated by exposure to light or the presence of metal ions.[11]

  • Photolysis: Degradation triggered by exposure to light, particularly UV wavelengths.[9][8]

Q6: How should I prepare stock solutions of the this compound compound?

A6: To prepare stock solutions, use an anhydrous solvent like DMSO.[5]

  • Carefully weigh the required amount of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate briefly until fully dissolved. Gentle warming to 37°C can be used if necessary, but its impact on stability should be confirmed.[5]

  • Dispense the solution into single-use aliquots in tightly sealed, low-adsorption tubes to minimize freeze-thaw cycles and prevent moisture absorption.[5]

  • Store these aliquots at -80°C, protected from light.[5][14]

Data Summary Tables

Table 1: Recommended Storage Conditions

FormConditionTemperatureHumidityLight ConditionNotes
Solid (Lyophilized) Long-Term-20°C or -80°CDesiccatedProtect from lightIdeal for maintaining long-term stability.[15][16]
Short-Term2-8°CDesiccatedProtect from lightSuitable for temporary storage (days to weeks).[15]
In Solution (DMSO) Long-Term-80°CN/AProtect from lightAliquot to avoid freeze-thaw cycles.[5][14]
Working Aliquots-20°CN/AProtect from lightStable for shorter periods; avoid repeated warming.

Table 2: Illustrative Stability Data in Aqueous Buffer (pH 7.4)

This table presents hypothetical data to illustrate the compound's sensitivity to various factors. Actual stability should be determined experimentally.

ConditionIncubation Time% this compound Remaining
Temperature
4°C, in the dark24 hours>99%
25°C, in the dark24 hours95%
37°C, in the dark24 hours88%
Light Exposure
25°C, Ambient Light8 hours89%
25°C, Dark8 hours>99%
pH
pH 5.0, 25°C, dark24 hours92%
pH 7.4, 25°C, dark24 hours95%
pH 8.5, 25°C, dark24 hours81%

Troubleshooting Guides

Issue 1: I am seeing inconsistent results or a loss of activity in my cell-based assays.

  • Possible Cause: The compound may be degrading in the aqueous cell culture medium (pH ~7.4) during the experiment.[10] It could also be metabolized by the cells or adsorb to the plasticware.[5]

  • Troubleshooting Steps:

    • Assess Media Stability: Incubate the this compound compound in the cell culture medium (without cells) for the duration of your experiment. At various time points, measure the concentration of the intact compound using HPLC to check for chemical degradation.[5][10]

    • Use Fresh Solutions: Always prepare fresh dilutions of the compound from a frozen stock aliquot immediately before each experiment.

    • Minimize Light Exposure: Protect your cell culture plates from light by covering them with aluminum foil or working in a darkened room, especially during long incubation periods.[17]

    • Consider Protein Binding: If your medium contains serum, the compound may bind to proteins like albumin, reducing its effective concentration. Consider this when interpreting dose-response curves.

Issue 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.

  • Possible Cause: This indicates that the compound's solubility limit has been exceeded in the final aqueous buffer.[5]

  • Troubleshooting Steps:

    • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the this compound compound.

    • Modify Dilution Method: Instead of a single large dilution, perform serial dilutions. Ensure rapid mixing after adding the DMSO stock to the aqueous buffer to avoid localized high concentrations.[5]

    • Check Solvent Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects and toxicity.[5]

    • Use a Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20) to the assay buffer can help improve solubility.

Issue 3: My HPLC analysis of a stability sample shows new or unexpected peaks.

  • Possible Cause: The new peaks are likely degradation products of the this compound compound.[18]

  • Troubleshooting Steps:

    • Analyze a Control: Analyze a reference standard of the compound that has been stored under ideal conditions (-80°C, protected from light). If the new peaks are absent in the control, they are related to the experimental storage conditions.[18]

    • Perform a Forced Degradation Study: Intentionally stress the compound with acid, base, heat, light, and an oxidizing agent.[18] If the new peaks increase under any of these conditions, it confirms they are degradants and helps to identify the degradation pathway.[19]

    • Use a PDA Detector: An HPLC with a Photodiode Array (PDA) detector can determine if the new peaks have a similar UV spectrum to the parent compound, suggesting they are related degradation products.[18]

Visualizations and Workflows

TroubleshootingWorkflow Workflow: Troubleshooting Compound Instability start Inconsistent Results or Loss of Activity check_solubility Precipitate Observed? start->check_solubility Visual Inspection check_degradation Degradation in Media? check_solubility->check_degradation No sol_solubility Action: - Lower final concentration - Modify dilution method check_solubility->sol_solubility Yes check_hplc Unexpected HPLC Peaks? check_degradation->check_hplc No / Unsure sol_degradation Action: - Use fresh dilutions - Protect from light - Run media stability test check_degradation->sol_degradation Yes sol_hplc Action: - Run control sample - Perform forced degradation - Use PDA detector check_hplc->sol_hplc Yes end_node Problem Resolved / Pathway Identified check_hplc->end_node No sol_solubility->end_node sol_degradation->end_node sol_hplc->end_node

Caption: A logical workflow for troubleshooting common stability issues encountered during experiments.

StabilityStudyWorkflow Workflow: Experimental Protocol for Stability Assessment prep_stock 1. Prepare Concentrated Stock in Anhydrous DMSO aliquot 2. Create Single-Use Aliquots Store at -80°C prep_stock->aliquot spike 4. Spike Compound into Buffer to Final Concentration aliquot->spike prep_buffer 3. Prepare Final Assay Buffer prep_buffer->spike t0 5. Take t=0 Sample Immediately Quench & Analyze spike->t0 incubate 6. Incubate Solution under Test Conditions (e.g., 37°C) spike->incubate analyze 8. Analyze All Samples by Validated HPLC Method t0->analyze timepoints 7. Collect & Quench Samples at Predetermined Time Points incubate->timepoints timepoints->analyze interpret 9. Calculate % Compound Remaining vs. t=0 and Interpret Data analyze->interpret

Caption: A step-by-step workflow for assessing the stability of a compound in an assay buffer.

SignalingPathway Hypothetical Signaling Pathway for this compound Compound receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response This compound This compound Compound This compound->mek Inhibition

Caption: A hypothetical signaling pathway where this compound acts as a specific MEK inhibitor.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of the this compound compound.[18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][18]

  • Objective: To accelerate the degradation of the this compound compound under various stress conditions to understand its degradation pathways.[19]

  • Methodology:

    • Preparation: Prepare a solution of the this compound compound (e.g., 1 mg/mL) in a suitable solvent.

    • Acid Hydrolysis: Add 0.1 M HCl to the compound solution. Incubate at room temperature or elevate to 60°C if no degradation is observed. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.[13]

    • Base Hydrolysis: Add 0.1 M NaOH to the compound solution. Follow the same incubation and sampling procedure as for acid hydrolysis.[10]

    • Oxidative Degradation: Add 3% H₂O₂ to the compound solution. Keep at room temperature and collect samples at various time points.[10]

    • Thermal Degradation: Store both solid compound and compound solution at an elevated temperature (e.g., 60-80°C).[13] Collect samples over several days.

    • Photostability: Expose solid compound and compound solution to a light source that provides both UV and visible light, as specified by ICH guidelines (e.g., exposure of not less than 1.2 million lux hours).[13][20] Keep a control sample protected from light.

    • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method, preferably with a PDA or Mass Spectrometry (MS) detector to identify and quantify the parent compound and any degradants.[18]

Protocol 2: Assessing Compound Stability in Assay Buffer using HPLC

This protocol is used to determine if the this compound compound is stable for the duration of an experiment in the specific aqueous buffer being used.[5]

  • Objective: To quantify the degradation of the this compound compound in a specific assay buffer over time under experimental conditions.

  • Methodology:

    • Preparation: Prepare the final assay buffer, including all components (e.g., salts, serum) except for any final detection reagents.

    • Spiking: Add the this compound compound from a concentrated DMSO stock to the assay buffer to achieve the final working concentration. Ensure the final DMSO concentration is consistent with experimental conditions (e.g., <0.5%).[5]

    • Time Zero (t=0) Sample: Immediately after spiking and mixing, take an aliquot (e.g., 100 µL) and quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile.[5] This serves as your 100% reference sample.

    • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator, protected from light).[5]

    • Time-Point Sampling: At predetermined time points relevant to your experiment's duration (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner as the t=0 sample.[5]

    • Analysis: Analyze all quenched samples by a validated HPLC method to determine the concentration of the intact this compound compound.

    • Data Interpretation: Calculate the percentage of the this compound compound remaining at each time point relative to the t=0 sample. A significant decrease indicates instability under the assay conditions.[5]

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with Augustine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Augustine" is a fictional compound name used for illustrative purposes. The following guide provides general strategies for addressing solubility issues with poorly soluble small molecules in a research setting.

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with poorly soluble compounds, referred to here as "this compound," during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line solvent for preparing a stock solution of a poorly soluble compound like this compound?

A1: For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[1] It is advisable to use high-purity, anhydrous DMSO to maximize solubility and prevent the introduction of moisture, which can reduce compound stability and solubility.[1] Other organic solvents like ethanol, acetone, or dichloromethane may also be suitable depending on the specific properties of the compound.[1]

Q2: My compound, this compound, dissolves in DMSO but precipitates when I dilute it into my aqueous cell culture medium. What is causing this and how can I prevent it?

A2: This is a very common problem known as "precipitation upon dilution." It occurs because the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is too low to keep the hydrophobic compound dissolved.[2] Here are several strategies to overcome this:

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[2][3] Always determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.[2]

  • Use a Higher Stock Concentration: Preparing a more concentrated stock solution allows you to add a smaller volume to the medium, which can help maintain the compound in solution.[2] However, be aware that some compounds can precipitate out of highly concentrated DMSO stocks (e.g., >10 mM) during freeze-thaw cycles.[4]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. For example, first, create an intermediate dilution of the stock in a small volume of serum-free medium, then add this to the final volume of complete medium.[1][2]

  • Modify the Dilution Technique: Add the compound stock solution to the medium dropwise while gently vortexing or swirling.[1] This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[1] Ensure the medium is pre-warmed to 37°C, as adding the compound to cold medium can decrease its solubility.[1]

Q3: Are there alternatives to DMSO or methods to enhance solubility directly in aqueous media?

A3: Yes, several advanced methods can improve the aqueous solubility of challenging compounds:

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[5][6] For a weakly acidic compound, increasing the pH of the buffer can significantly increase solubility.[6] Conversely, for a weakly basic compound, decreasing the pH can have the same effect.[5] It is crucial to ensure the final pH is compatible with your cell culture or assay conditions.[7]

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[8][9][10] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8][11]

    • Surfactants: Non-ionic surfactants such as Tween® 20 or Tween® 80 can be used at low concentrations to help maintain compound solubility in aqueous solutions.[2]

    • Co-solvents: Mixtures of solvents can be more effective than a single one. Using a combination of an organic solvent and an aqueous buffer is a common strategy.[2]

Q4: How should I properly prepare and store stock solutions of this compound to ensure consistency and stability?

A4: Proper preparation and storage are critical for reproducible results.

  • Preparation: Accurately weigh the compound and add the calculated volume of solvent (e.g., DMSO) to reach the desired concentration.[2][12][13] Use mechanical assistance like vortexing or sonication to ensure the compound is completely dissolved.[2] Gentle warming (e.g., 37°C) can be used, but you must first confirm the compound's stability at that temperature.[1][2]

  • Sterilization: For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter that is compatible with your solvent (e.g., a PTFE filter for DMSO).[1]

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protecting vials to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation in Stock Solution During Storage Stock concentration is too high; compound is unstable at storage temperature; moisture absorption in DMSO.Prepare a fresh stock at a slightly lower concentration. Ensure anhydrous DMSO is used and vials are tightly sealed. Store at -80°C.
Cloudiness/Precipitation Immediately Upon Dilution in Media Final solvent concentration is too low; rapid change in solvent polarity; medium is too cold.Pre-warm media to 37°C.[1] Add stock solution dropwise while vortexing.[1] Perform a serial dilution.[1][2] Increase the final DMSO concentration if tolerated by the cells (max usually 0.5%).[2]
Inconsistent Assay Results Between Experiments Incomplete dissolution of initial stock; degradation of compound due to multiple freeze-thaw cycles; precipitation in assay plate.Ensure stock is fully dissolved before use (sonicate if necessary).[2] Use fresh, single-use aliquots for each experiment.[1] Visually inspect assay plates for precipitation before reading.
Unexpected Cytotoxicity Observed in Vehicle Control DMSO concentration is too high for the specific cell line.Perform a dose-response curve for DMSO alone to determine the non-toxic concentration range (typically <0.5%).[3] Always include a vehicle control matching the highest DMSO concentration used.[2]
Low Potency or Lack of Expected Biological Activity The effective concentration of the compound is reduced due to poor solubility or precipitation.Re-evaluate the solubilization strategy. Consider using cyclodextrins or other solubilizing agents to increase the bioavailable concentration of the compound.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

(Assumes a fictional molecular weight for this compound of 400.0 g/mol )

  • Weighing: Accurately weigh 4.0 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube.[2]

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.[2] Gentle warming to 37°C in a water bath can also be applied.[1]

  • Sterilization: Sterilize the 10 mM stock solution by filtering it through a 0.22 µm PTFE syringe filter into a new sterile, amber tube.

  • Aliquoting and Storage: Dispense the stock solution into 20 µL single-use aliquots in sterile, light-protecting microcentrifuge tubes. Store immediately at -80°C.[1]

Protocol 2: Kinetic Solubility Assessment of this compound in PBS

This protocol provides a general method for assessing kinetic solubility, which is relevant for many in vitro assays.[14][15]

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO (as per Protocol 1).

  • Dilution: Dispense 98 µL of Phosphate Buffered Saline (PBS, pH 7.4) into each well of a 96-well plate. Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly. This creates a 200 µM solution.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow the solution to equilibrate.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound or filter the solution using a 96-well filter plate.

  • Quantification: Transfer the supernatant or filtrate to a new UV-transparent 96-well plate. Determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing against a standard curve prepared in DMSO.[14]

Visualizations

Signaling Pathway Diagram

Augustine_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits Solubility_Workflow start Start: This compound Powder weigh 1. Weigh Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve sonicate 3. Vortex / Sonicate (Gentle Heat if Needed) dissolve->sonicate stock 4. Create 10 mM Stock Solution sonicate->stock dilute 5. Dilute Stock into Pre-warmed Assay Medium stock->dilute precip_check Precipitation? assay 6. Add to In Vitro Assay precip_check->assay No troubleshoot Troubleshoot: - Use Cyclodextrin - Adjust pH - Lower Stock Conc. precip_check->troubleshoot Yes dilute->precip_check end End: Analyze Results assay->end troubleshoot->dissolve

References

Purification challenges of Augustine from crude extract

Author: BenchChem Technical Support Team. Date: December 2025

Note for Researchers: The compound "Augustine" is used here as a placeholder for a hypothetical natural product to demonstrate a technical support framework. The challenges, protocols, and data are based on common issues encountered in the purification of phytochemicals, such as alkaloids or terpenoids, from complex crude extracts.[1][2]

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the purification of the novel bioactive compound, this compound, from crude plant extracts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the extraction and purification of this compound.[3]

Phase 1: Extraction & Initial Processing

Question 1: My initial crude extract yield of this compound is very low. What are potential causes and how can I improve it?

Answer: Low yield from the initial extraction is a common issue that can stem from several factors related to the raw material and the extraction method.[4]

  • Potential Causes:

    • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound's chemical properties.[5]

    • Incomplete Extraction: The extraction time may be too short, or the technique may not be efficient enough to penetrate the plant matrix effectively.[5]

    • Compound Degradation: this compound might be sensitive to heat, light, or pH, leading to degradation during extraction.[3]

    • Improper Material Preparation: If the plant material is not dried or ground to a consistent, fine powder, the solvent cannot efficiently access the target compound.[4]

  • Troubleshooting Steps:

    • Optimize Solvent System: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to find the most effective one.[4][6] Refer to Table 1 for a comparison of common solvents.

    • Enhance Extraction Method: Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[7] If using simpler methods like maceration, ensure the material is fully submerged and agitated for an adequate duration (e.g., 24-48 hours).[4]

    • Control Extraction Conditions: Perform extractions at controlled, lower temperatures and protect the setup from direct light. If this compound is pH-sensitive, use buffered solutions.[3]

    • Ensure Proper Grinding: Use a high-quality mill to grind the dried plant material to a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent interaction.[4]

Question 2: I am observing an emulsion during liquid-liquid partitioning. How can I resolve this?

Answer: Emulsion formation is a frequent problem, especially when extracts contain high concentrations of lipids, phospholipids, or other surfactant-like molecules.[8]

  • Troubleshooting Steps:

    • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains the surface area for extraction while minimizing the agitation that causes emulsions.[8]

    • "Break" the Emulsion:

      • Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.

      • Try adding a few drops of a different organic solvent to alter the properties of the organic phase.[8]

      • For persistent emulsions, centrifugation can be used to separate the layers.[8]

    • Use Phase Separation Paper: This highly silanized paper allows either the organic or aqueous phase to pass through, effectively separating them from the emulsion layer.[8]

Phase 2: Chromatographic Purification

Question 3: this compound is co-eluting with impurities during column chromatography on silica gel. What should I do?

Answer: Co-elution occurs when this compound and one or more impurities have very similar polarities, making them difficult to separate with a given chromatographic system.

  • Potential Causes:

    • Inappropriate Mobile Phase: The solvent system's polarity may be too high (causing everything to elute quickly) or too low (causing poor separation at the baseline).[3]

    • Column Overloading: Applying too much crude extract to the column reduces its resolving power.[9]

    • Structurally Similar Impurities: The crude extract may contain isomers or analogues of this compound that are inherently difficult to separate on a standard stationary phase.[3]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Perform preliminary analysis using Thin-Layer Chromatography (TLC) to test various solvent systems. Aim for a system that gives this compound an Rf value of approximately 0.3-0.4 for good separation.[4]

      • Employ a gradient elution (gradually increasing solvent polarity) instead of an isocratic (constant polarity) one. This can effectively separate compounds with a wider range of polarities.[4]

    • Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the stationary phase weight.[9]

    • Change the Stationary Phase: If silica gel is ineffective, consider an alternative stationary phase. If this compound is basic, an alumina column might work better. For non-polar compounds, reversed-phase (C18) chromatography is a powerful alternative.[4][10]

Question 4: I'm seeing significant peak tailing for this compound during my HPLC analysis. What is the cause and how can I fix it?

Answer: Peak tailing is often observed for basic compounds like alkaloids on silica-based columns. It is typically caused by unwanted interactions between the analyte and the stationary phase.[3]

  • Potential Causes:

    • Secondary Interactions: The basic nitrogen groups in this compound can interact strongly with acidic silanol groups on the surface of the C18 stationary phase.[3]

    • Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[9]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: To mask the active silanol sites, add a competing base like 0.1% triethylamine (TEA) or a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This sharpens the peaks of basic or acidic compounds, respectively.[3][10]

    • Reduce Injection Volume: Dilute your sample and inject a smaller volume to ensure you are not overloading the column.[9]

    • Adjust Mobile Phase pH: Experiment with the pH of the aqueous component of your mobile phase to find a value where this compound is in a single, un-ionized form, which typically results in better chromatography.

Data Presentation

Table 1: Comparison of Extraction Solvents on this compound Yield

Data based on maceration of 100g of dried plant material for 24 hours.

Solvent SystemPolarity IndexCrude Extract Yield (g)This compound Yield (mg)Purity in Extract (%)
n-Hexane0.11.2151.25%
Dichloromethane (DCM)3.13.51103.14%
Ethyl Acetate4.44.11854.51%
Acetone5.15.21502.88%
Methanol5.18.92102.36%
Table 2: Optimization of HPLC Conditions for this compound Purity

Analysis performed on a C18 column with a mobile phase of Acetonitrile (ACN) and Water.

Mobile Phase CompositionModifierRetention Time (min)Peak Tailing FactorPurity (%)
60:40 ACN:WaterNone8.52.192.5
60:40 ACN:Water0.1% Formic Acid8.21.895.1
60:40 ACN:Water0.1% Triethylamine (TEA)9.11.199.2
70:30 ACN:Water0.1% Triethylamine (TEA)6.41.299.1

Experimental Protocols

Protocol 1: Optimized Solid-Liquid Extraction for this compound

This protocol uses maceration, a simple and effective technique for compounds that are not overly sensitive to prolonged solvent exposure.[4]

  • Preparation: Weigh 100g of finely ground and dried plant material.

  • Soaking: Place the material into a 2L Erlenmeyer flask. Add 1L of ethyl acetate (EtOAc), ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v).[4]

  • Maceration: Seal the flask and place it on an orbital shaker at room temperature (20-25°C). Agitate at 120 RPM for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum to separate the extract from the plant debris.

  • Re-extraction: Return the plant debris to the flask and repeat steps 2-4 twice more to ensure complete extraction.

  • Concentration: Combine all filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

Protocol 2: Flash Chromatography for Initial Purification

This protocol is for the initial fractionation of the crude extract to isolate a fraction enriched with this compound.

  • Column Packing: Dry-pack a glass column with 200g of silica gel (60-120 mesh). Wet the column by slowly passing n-hexane through it until the silica is fully saturated and settled.

  • Sample Loading: Dissolve 5g of the crude extract in a minimal amount of dichloromethane (DCM). Add ~10g of silica gel to this solution and dry it to a free-flowing powder. Carefully layer this powder on top of the packed column.

  • Elution: Start the elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., n-hexane:EtOAc gradients of 95:5, 90:10, 80:20, etc.).

  • Fraction Collection: Collect fractions of 20-25 mL in test tubes.

  • Analysis: Analyze the collected fractions by TLC, spotting each fraction against the crude extract and a pure this compound standard (if available).

  • Pooling: Combine the fractions that show a high concentration of this compound and minimal impurities. Evaporate the solvent to obtain the this compound-enriched fraction.

Visualizations

Diagrams

G cluster_0 Extraction & Pre-purification cluster_1 Chromatographic Purification A Dried Plant Material B Solvent Extraction (e.g., Ethyl Acetate) A->B C Filtration B->C D Solvent Evaporation C->D E Crude Extract D->E F Flash Chromatography (Silica Gel) E->F Load onto Column G Fraction Collection & TLC Analysis F->G H Enriched this compound Fraction G->H I Preparative HPLC (C18 Column) H->I J High-Purity this compound I->J

Caption: General workflow for the extraction and purification of this compound.

G Start Low Purity Detected (Post-HPLC) CheckPeakShape Is there significant peak tailing? Start->CheckPeakShape CheckCoElution Are there overlapping peaks? CheckPeakShape->CheckCoElution No AddModifier Action: Add 0.1% TEA or Formic Acid to mobile phase. CheckPeakShape->AddModifier Yes OptimizeGradient Action: Adjust solvent gradient to increase resolution. CheckCoElution->OptimizeGradient Yes CheckOverload Is sample overloaded? CheckCoElution->CheckOverload No End Re-analyze Sample AddModifier->End ChangeColumn Action: Try a different stationary phase (e.g., Phenyl-Hexyl). OptimizeGradient->ChangeColumn If unsuccessful OptimizeGradient->End ChangeColumn->End ReduceLoad Action: Dilute sample and inject a smaller volume. CheckOverload->ReduceLoad Yes CheckOverload->End No ReduceLoad->End

Caption: Troubleshooting decision tree for low purity results in HPLC analysis.

References

Technical Support Center: Optimizing HPLC Parameters for Augustine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Augustine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC parameters for the separation of this compound?

A1: For a novel compound like this compound, a good starting point for method development involves a systematic approach. Initial parameters can be established based on the predicted physicochemical properties of the molecule (e.g., polarity, pKa). A generic gradient method is often employed for initial screening to determine the approximate retention time and elution profile.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmA versatile column suitable for a wide range of compound polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers low viscosity and good UV transparency.[2]
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute compounds with a wide range of polarities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[3][4]
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity.[5]
Detection UV at λmax of this compound (if known), or Diode Array Detector (DAD) for spectral analysisDAD allows for the determination of the optimal wavelength for detection.
Injection Volume 10 µLA standard injection volume that can be optimized later.

Q2: How do I choose the optimal mobile phase for this compound separation?

A2: Mobile phase optimization is critical for achieving good separation.[6][7] The choice of organic solvent (e.g., acetonitrile or methanol) and the pH of the aqueous phase are key factors.[8]

  • Solvent Selection: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[2] Their different selectivities can be leveraged to improve resolution. It is recommended to screen both solvents during method development.[1]

  • pH Control: The pH of the mobile phase affects the ionization state of the analyte, which in turn influences its retention time and peak shape.[2][8] For ionizable compounds, buffering the mobile phase at a pH at least 2 units away from the compound's pKa is recommended to ensure a single ionic form and thus sharp, symmetrical peaks.[1]

Q3: What is the effect of column temperature on the separation of this compound?

A3: Column temperature influences several aspects of the separation:

  • Retention Time: Increasing the column temperature generally decreases retention times as it reduces the viscosity of the mobile phase and increases the kinetic energy of the analyte.[9] A rule of thumb is a 1-2% decrease in retention time for every 1°C increase in temperature.[10]

  • Selectivity: Temperature can alter the selectivity of the separation, especially for structurally similar compounds.[9] Running separations at different temperatures can sometimes resolve co-eluting peaks.

  • Peak Shape: Higher temperatures can lead to sharper peaks due to increased diffusion and mass transfer.[5][10]

  • Backpressure: Increasing the temperature lowers the mobile phase viscosity, resulting in lower system backpressure.[5][10]

Q4: How do I optimize the flow rate for my analysis?

A4: The flow rate affects both the analysis time and the separation efficiency.

  • Analysis Time: A higher flow rate will shorten the analysis time.[11]

  • Efficiency: The optimal flow rate for maximum efficiency is described by the van Deemter equation. For typical 4.6 mm ID columns with 5 µm particles, a flow rate of around 1.0 to 1.5 mL/min often provides a good balance between speed and resolution.[4] Lowering the flow rate can sometimes improve the resolution of closely eluting peaks.[12]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms:

  • Peak Tailing: The latter half of the peak is broader than the front half.

  • Peak Fronting: The front half of the peak is broader than the latter half.

  • Split Peaks: The peak appears as two or more merged peaks.

Potential Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For peak tailing of basic compounds, add a competitive base like triethylamine (TEA) to the mobile phase or use a low pH mobile phase to suppress silanol ionization.[13] Consider using a column with a different stationary phase or end-capping.[13][14]
Column Overload Reduce the injection volume or dilute the sample.[14][15] This is a common cause of peak fronting.[15][16]
Mismatch between Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.[16][17]
Column Contamination or Degradation Flush the column with a strong solvent.[17] If the problem persists, replace the column.[17] A void at the head of the column can cause split peaks.[16]
Extra-column Volume Use shorter, narrower internal diameter tubing between the injector, column, and detector.[18][19]
Problem 2: Unstable Baseline (Noise or Drift)

Symptoms:

  • Baseline Noise: The baseline shows high-frequency fluctuations.

  • Baseline Drift: The baseline continuously rises or falls.

Potential Causes and Solutions:

CauseSolution
Air Bubbles in the System Degas the mobile phase using sonication or an inline degasser.[18][20] Purge the pump to remove any trapped air bubbles.[18][21]
Contaminated Mobile Phase or System Use high-purity HPLC-grade solvents.[22] Prepare fresh mobile phase daily.[23] Flush the system to remove contaminants.[24]
Leaking Pump Seals or Fittings Inspect the system for leaks and tighten or replace fittings as necessary.[20] Worn pump seals can cause pressure fluctuations and baseline noise.[20]
Detector Issues Ensure the detector lamp has sufficient energy. A failing lamp can cause noise.[18] Clean the detector flow cell.[2][25]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[18]
Problem 3: Pressure Fluctuations or Out-of-Range Pressure

Symptoms:

  • High Pressure: The system pressure is significantly higher than normal.

  • Low Pressure: The system pressure is significantly lower than normal.

  • Pressure Fluctuations: The pressure reading is unstable.

Potential Causes and Solutions:

CauseSolution
Blockage in the System (High Pressure) A blockage in the guard column, column frit, or tubing can cause high pressure.[26] Try back-flushing the column (if permissible by the manufacturer) or replace the column frit.[27]
Precipitation in the Mobile Phase (High Pressure) Ensure mobile phase components are fully miscible and that buffers do not precipitate when mixed with the organic solvent.[20]
Leak in the System (Low Pressure) Check all fittings for leaks, particularly between the pump and the injector.[27]
Air in the Pump (Low Pressure/Fluctuations) Degas the mobile phase and purge the pump.[27]
Faulty Pump Check Valves (Fluctuations) Clean or replace the check valves.[21][28]
Problem 4: Ghost Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank runs.

Potential Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or Sample Use high-purity solvents and prepare fresh mobile phase.[23][24] Ensure sample vials and caps are clean.[23]
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler method.[23] Inject a blank solvent after a high-concentration sample to check for carryover.
System Contamination Flush the entire system, including the injector and detector, with a strong solvent.[22][24]
Late Eluting Peaks from a Previous Run Extend the run time or run a high-organic wash at the end of each gradient to elute strongly retained compounds.[22]

Experimental Protocols

Protocol 1: Initial Screening of this compound

This protocol outlines a general method for the initial analysis of a new compound, referred to here as this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.[17]

  • HPLC System Setup:

    • Install a C18 column (250 mm x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes.

    • Set the column oven temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the DAD to collect data over a wide wavelength range (e.g., 200-400 nm).

    • Inject 10 µL of the prepared sample.

    • Run the following gradient:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-35 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Examine the chromatogram to determine the retention time of this compound.

    • Use the DAD data to determine the wavelength of maximum absorbance (λmax) for this compound. This will be the optimal wavelength for future analyses.

Visualizations

HPLC Optimization Workflow

The following diagram illustrates a logical workflow for optimizing HPLC parameters for a new compound like this compound.

HPLC_Optimization_Workflow start Define Analytical Goals initial_screen Initial Screening (Broad Gradient) start->initial_screen col_select Column Selection (C18, C8, Phenyl) initial_screen->col_select mp_opt Mobile Phase Optimization (Solvent, pH, Buffer) col_select->mp_opt mp_opt->mp_opt temp_opt Temperature Optimization mp_opt->temp_opt flow_opt Flow Rate Optimization temp_opt->flow_opt final_method Final Optimized Method flow_opt->final_method

Caption: A workflow for systematic HPLC method development.

Troubleshooting Logic for Peak Tailing

This diagram outlines a decision-making process for troubleshooting peak tailing issues.

Peak_Tailing_Troubleshooting decision decision solution solution start Peak Tailing Observed is_basic Is Analyte Basic? start->is_basic adjust_ph Lower Mobile Phase pH (e.g., pH < 3) is_basic->adjust_ph Yes overload Column Overload? is_basic->overload No adjust_ph->overload dilute Dilute Sample or Reduce Injection Volume overload->dilute Yes column_issue Column Issue? overload->column_issue No end Problem Resolved dilute->end flush_replace Flush or Replace Column column_issue->flush_replace Yes flush_replace->end

Caption: A troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Augustine Degradation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Augustine" is not publicly available. This technical support center provides a generalized framework for addressing stability issues of sensitive small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds, referred to herein as "this compound," during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My compound, "this compound," appears to be degrading in my aqueous assay buffer. What are the common causes?

A1: Compound degradation in aqueous solutions can be attributed to several factors:

  • Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains ester, amide, or other labile functional groups. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The compound may be sensitive to oxidation, particularly if it contains electron-rich moieties. Dissolved oxygen in the buffer, as well as exposure to light, can promote oxidative degradation.[1][2]

  • Photolysis: Many pharmaceutical compounds degrade upon exposure to light, particularly UV and visible light. This exposure can provide the energy needed to initiate photochemical reactions.[2][3]

  • Solubility Issues: The compound may have poor solubility in the aqueous buffer, leading to precipitation over time. This can sometimes be misinterpreted as degradation, although precipitates may also be more susceptible to degradation.[1]

  • Adsorption: The compound may adsorb to the surface of storage containers (e.g., plastic tubes) or assay plates, reducing its effective concentration in solution.[1]

Q2: How can I tell if "this compound" has degraded?

A2: Visual signs of degradation can include a change in color, the formation of a precipitate, or the appearance of cloudiness in a solution.[3] However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[1]

Q3: What are the best practices for preparing and storing a stock solution of "this compound" in DMSO?

A3: To ensure the stability of a DMSO stock solution:

  • Use High-Quality Solvent: Always use anhydrous, high-purity DMSO to prevent hydrolysis.[4]

  • Optimize Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to aqueous solutions, keeping the final DMSO concentration low (typically <0.5%) to avoid toxicity and precipitation issues in cell-based assays.[4][5]

  • Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5][6]

  • Light Protection: If "this compound" is photosensitive, use amber-colored vials or wrap clear vials in aluminum foil and store them in the dark.[3][7][8]

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A4: This common issue, often called "solvent shock," occurs when a compound that is soluble in DMSO is rapidly introduced into an aqueous environment where it is less soluble.[4][5] To mitigate this:

  • Reverse Dilution: Add the small volume of DMSO stock dropwise into the full volume of the aqueous buffer while gently vortexing. This ensures the DMSO is rapidly dispersed.[4]

  • Stepwise Dilution: Create intermediate dilutions in a buffer containing a lower percentage of DMSO before making the final dilution.

  • Temperature Control: Perform dilutions at room temperature. Gently warming the buffer (e.g., to 37°C) can sometimes help, but be mindful of the compound's heat stability.[4]

  • Use Co-solvents: For particularly difficult compounds, the addition of a small amount of a pharmaceutically acceptable co-solvent like PEG400 or cyclodextrin to the final solution may be necessary.[6]

Troubleshooting Guide

Problem Observed Potential Cause(s) Suggested Solution(s)
Inconsistent results between experiments 1. Variable solution preparation. 2. Degradation of stock or working solutions over time.1. Standardize the protocol for solution preparation. 2. Prepare fresh working solutions for each experiment from a properly stored, quality-controlled stock aliquot.[1]
Precipitate forms in stock solution upon storage 1. Poor solubility in DMSO. 2. Absorption of water by DMSO, reducing solubility. 3. Compound degradation to an insoluble product.1. Prepare a more dilute stock solution.[1] 2. Use fresh, anhydrous DMSO and store in small, tightly sealed aliquots.[4] 3. Analyze the precipitate to determine if it is the parent compound or a degradant.[1]
Loss of compound activity in a cell-based assay 1. Degradation in the culture medium. 2. Adsorption to plasticware. 3. Precipitation at the final concentration.1. Assess compound stability directly in the culture medium over the time course of the experiment. 2. Use low-binding microplates.[1] 3. Determine the kinetic solubility of the compound in the final medium to ensure you are working below its precipitation point.[5]
Appearance of new peaks in HPLC/LC-MS analysis over time Compound degradation.1. Identify the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation).[1] 2. Implement strategies to mitigate the specific mechanism (e.g., adjust buffer pH, add antioxidants like ascorbic acid, protect from light).[1][8]

Quantitative Data Summary

The stability of a compound is highly dependent on its specific chemical structure. The following table provides a hypothetical example of stability data for "this compound" under various stress conditions, as would be determined by a forced degradation study.

Condition Time "this compound" Remaining (%) Primary Degradation Product(s) Detected
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hours85.2%Hydrolysis Product A
Base Hydrolysis (0.1 M NaOH, 60°C) 24 hours72.5%Hydrolysis Product B
Oxidation (3% H₂O₂, RT) 24 hours91.8%Oxidation Product C
Thermal (80°C, in solution) 48 hours95.1%Thermal Degradant D
Photolytic (UV light, 254 nm, RT) 48 hours65.7%Photodegradant E, F

Experimental Protocols

Protocol: Assessing Compound Stability by HPLC-UV

This protocol describes a general method for assessing the stability of "this compound" in a specific buffer or solvent over time.

  • Materials:

    • "this compound" solid compound

    • HPLC-grade solvent for stock (e.g., anhydrous DMSO)

    • Experimental buffer (e.g., PBS, pH 7.4)

    • HPLC system with UV or PDA detector

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[9]

    • Mobile phase (e.g., Acetonitrile and 0.1% Formic Acid in Water)[9]

  • Procedure:

    • Prepare Stock Solution: Accurately prepare a 10 mM stock solution of "this compound" in anhydrous DMSO.

    • Prepare Stability Sample: Dilute the stock solution into the experimental buffer to a final concentration of 50 µM.

    • Initial Analysis (T=0): Immediately after preparation, filter a sample through a 0.45 µm syringe filter and inject it into the HPLC system. Record the chromatogram, noting the retention time and peak area of the parent "this compound" peak.[9]

    • Incubation: Store the remaining stability sample under the desired conditions (e.g., room temperature, 37°C, protected from light, exposed to light).

    • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample, filter, and inject it into the HPLC system.

    • Data Analysis: Compare the peak area of "this compound" at each time point to the T=0 sample. The percentage of compound remaining is calculated as: (Peak Area at T=x / Peak Area at T=0) * 100. Note the appearance and increase of any new peaks, which represent degradation products.[10]

Visualizations

Degradation_Pathways cluster_compound cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways cluster_products Result This compound This compound Photolysis Photolysis Oxidation Oxidation Hydrolysis Hydrolysis Thermolysis Thermolysis (Sensitive Compound) (Sensitive Compound) Light Light (UV/Visible) Light->Photolysis Oxygen Oxygen Oxygen->Oxidation Water_pH Water (pH extremes) Water_pH->Hydrolysis Heat Heat Heat->Thermolysis Degradation Degradation Products (Loss of Activity) Photolysis->Degradation Oxidation->Degradation Hydrolysis->Degradation Thermolysis->Degradation Experimental_Workflow start Start: Solid Compound prep_stock 1. Prepare Stock Solution (Anhydrous DMSO, Amber Vial) start->prep_stock aliquot 2. Aliquot into Single-Use Tubes prep_stock->aliquot storage 3. Store at -80°C (Protected from Light) aliquot->storage thaw 4. Thaw Single Aliquot for Use storage->thaw dilution 5. Prepare Working Solution (Reverse Dilution into Buffer) thaw->dilution use 6. Use Immediately in Experiment dilution->use end End: Consistent Results use->end Troubleshooting_Logic rect_node rect_node start Inconsistent Results or Precipitation Observed check_solvent Is DMSO Anhydrous & Pure? start->check_solvent check_storage Stored Correctly? (Aliquoted, -80°C, Dark) check_solvent->check_storage Yes action_solvent Use fresh, anhydrous DMSO. check_solvent->action_solvent No check_dilution Dilution Method Optimized? check_storage->check_dilution Yes action_storage Re-aliquot stock. Improve storage protocol. check_storage->action_storage No check_stability Stability in Final Buffer Confirmed? check_dilution->check_stability Yes action_dilution Use reverse or stepwise dilution. check_dilution->action_dilution No action_stability Perform HPLC stability study. Adjust buffer (pH, antioxidants). check_stability->action_stability No end Problem Resolved check_stability->end Yes action_solvent->check_solvent action_storage->check_storage action_dilution->check_dilution action_stability->check_stability

References

Technical Support Center: Augustine (Ibuprofen) Compound Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity assessment of the compound Augustine (Ibuprofen). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound (Ibuprofen)?

A1: The most prevalent methods for determining the purity of this compound (Ibuprofen) include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible Spectroscopy.[1] HPLC is extensively utilized for separating and quantifying ibuprofen from its impurities and any degradation products.[1] GC is often employed for analyzing volatile impurities, sometimes requiring derivatization of the ibuprofen molecule.[1] While UV-Visible Spectroscopy offers a quicker and simpler method for quantification, it is less specific compared to chromatographic techniques.[1] Titrimetric and melting point analysis are also used as straightforward methods for purity assessment.[2][3][4]

Q2: What are the typical impurities found in this compound (Ibuprofen)?

A2: A common process-related impurity in ibuprofen is 4-isobutylacetophenone.[1] Other related substances and potential degradation products can also be present, which may need to be identified and quantified to ensure the compound meets regulatory standards.[1] The United States Pharmacopeia (USP) specifies limits for known and unknown impurities.[5][6]

Q3: How can I perform a forced degradation study on this compound (Ibuprofen)?

A3: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. Typical stress conditions for ibuprofen include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 1M HCl) at an elevated temperature.

  • Base Hydrolysis: Exposure to a base (e.g., 1M NaOH) at a specified temperature.[1]

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide.[1]

  • Thermal Degradation: Exposing the solid drug substance to dry heat.[1]

  • Photolytic Degradation: Exposing the compound to UV light in a photostability chamber.[1] Following exposure to these stress conditions, samples are analyzed, typically by HPLC, to separate the parent drug from any newly formed degradation products.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q4: I am observing significant peak tailing in my HPLC chromatogram for this compound (Ibuprofen). What are the possible causes and solutions?

A4: Peak tailing in the HPLC analysis of ibuprofen, which is an acidic molecule, can arise from several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the ibuprofen molecule, causing tailing.

    • Solution: Use a mobile phase with a lower pH (e.g., pH 2.0-3.0) to suppress the ionization of both ibuprofen and the silanol groups.[7] Adding a competitive base to the mobile phase or using an end-capped column can also mitigate these interactions.

  • Column Overload: Injecting an overly concentrated sample can lead to peak distortion.

    • Solution: Try reducing the sample concentration or the injection volume.[1]

  • Column Contamination or Degradation: The accumulation of contaminants or the degradation of the stationary phase can negatively impact peak shape.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column.[1]

Q5: My retention times for this compound (Ibuprofen) are inconsistent between injections. What should I check?

A5: Fluctuating retention times can compromise the reliability of your results. Here are common causes and their remedies:

  • Pump Issues: Air bubbles in the pump or inconsistent flow rates can lead to variability.

    • Solution: Prime the pump to remove any trapped air bubbles and perform routine maintenance as recommended by the manufacturer.[1]

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of volatile components or temperature fluctuations can affect retention times.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Keep the solvent reservoirs covered to minimize evaporation.

  • Column Temperature Variation: Inconsistent column temperature can cause shifts in retention.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

Gas Chromatography (GC)

Q6: I am not seeing any peaks after the solvent peak in my GC analysis of this compound (Ibuprofen). What could be the problem?

A6: The absence of analyte peaks is a common issue in GC. Consider the following troubleshooting steps:

  • Improper Derivatization: If you are analyzing ibuprofen via GC, it often requires derivatization to increase its volatility. Incomplete or failed derivatization will result in no peak.

    • Solution: Review and optimize your derivatization protocol. Ensure reagents are fresh and reaction conditions (temperature, time) are appropriate.[8]

  • Injector or Column Issues: The compound may be getting adsorbed or degraded in the inlet or on the column.

    • Solution: Check for activity in the inlet liner and replace it if necessary. Ensure you are using an inert column.[9]

  • Incorrect Temperatures: If the injector or oven temperature is too low, the compound may not volatilize properly.

    • Solution: Increase the injector and/or oven temperature, but do not exceed the column's maximum temperature limit.[9]

Quantitative Data Summary

The following table summarizes typical performance data for various analytical methods used in this compound (Ibuprofen) purity assessment.

Analytical MethodAnalyte(s)Linearity RangeAccuracy (% Recovery)Precision (%RSD)Reference
RP-HPLC Paracetamol & Ibuprofen50-200% of test concentration99.9% - 101.2%< 2.0%[1]
UV Spectroscopy Ibuprofen6 - 36 µg/ml--[1]
UPLC-MS/MS Ibuprofen1 - 5000 ng/mL-< 6.24%[1]
GC (after derivatization) Ibuprofen1.0 - 50 ng (for R-ibuprofen)96.1% - 100.7%< 5.3%[1][8]
FTIR Spectroscopy Ibuprofen0.000-0.609 % p/v98-110%~5%[10][11]

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol is a general guideline for the purity assessment of this compound (Ibuprofen) using Reversed-Phase High-Performance Liquid Chromatography.

  • Chromatographic System: An RP-HPLC system equipped with a UV detector.[1]

  • Column: RP C18 (octadecylsilane), 150 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 2.5-3.0 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 65:35 v/v).[1][7]

  • Flow Rate: 1.0 mL/minute.[12]

  • Detection Wavelength: 220 nm or 254 nm.[13]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Ibuprofen reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Prepare the test sample of this compound (Ibuprofen) in the mobile phase to a similar concentration as the standard solution.

  • Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and compare the peak areas to determine the purity of the sample. The USP specifies that the sum of all individual impurities should not exceed 1.0%.[5]

Protocol 2: Purity Assessment by Melting Point Analysis

Melting point analysis is a simple and effective method for assessing the purity of a crystalline solid like this compound (Ibuprofen).

  • Apparatus: A calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dried this compound (Ibuprofen) sample.

  • Procedure:

    • Pack a small amount of the powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This is the melting range.

  • Interpretation: Pure crystalline compounds typically have a sharp melting point (a narrow range of 1-2 °C). Impurities tend to depress and broaden the melting range. The reported melting point of pure ibuprofen is between 75-78 °C.[14][15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound (Ibuprofen) Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate result Purity Report calculate->result

Caption: Workflow for this compound (Ibuprofen) purity assessment using HPLC.

troubleshooting_logic start Problem: Peak Tailing in HPLC cause1 Secondary Silanol Interactions? start->cause1 solution1 Lower Mobile Phase pH Use End-Capped Column cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No solution2 Reduce Sample Concentration Decrease Injection Volume cause2->solution2 Yes cause3 Column Contamination? cause2->cause3 No solution3 Flush Column Replace Column cause3->solution3 Yes

Caption: Troubleshooting logic for HPLC peak tailing issues.

References

Technical Support Center: Refining Dosage Concentrations for HDAC6 Inhibitors in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Histone Deacetylase 6 (HDAC6) inhibitors in cell-based assays. The information herein is designed to address specific issues that may be encountered during experimental procedures, particularly in the context of refining dosage concentrations.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing high levels of cytotoxicity even at low nanomolar concentrations of our HDAC6 inhibitor. How can we determine an appropriate therapeutic window?

Possible Causes and Solutions:

  • High Sensitivity of the Cell Line: Certain cell lines may be exceptionally sensitive to HDAC6 inhibition. It is recommended to perform a broad-spectrum dose-response curve (e.g., 0.1 nM to 100 µM) to identify a non-toxic working concentration range.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, ideally below 0.1%.[1] High concentrations of solvents can be independently cytotoxic.

  • Off-Target Effects: At higher concentrations, the inhibitor may affect other HDAC isoforms or cellular targets. If possible, perform a selectivity profile against other HDACs to confirm specificity.[2]

  • Induction of Apoptosis: HDAC6 inhibitors can induce apoptosis in cancer cells.[3][4] To confirm if the observed cell death is due to programmed cell death, an Annexin V/PI assay can be performed.

Q2: Our HDAC6 inhibitor is not showing the expected biological effect (e.g., no change in cell viability or downstream markers) at concentrations where it is expected to be active. What are the potential reasons?

Possible Causes and Solutions:

  • Sub-optimal Concentration: The effective concentration can be highly cell-line dependent. A comprehensive dose-response analysis is necessary to determine the optimal concentration for your specific experimental setup.[1]

  • Compound Instability or Degradation: Small molecule inhibitors can be unstable. It is best practice to prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[2]

  • Poor Cell Permeability: The compound may not be efficiently entering the cells. While many small molecule inhibitors are designed for passive diffusion, issues with permeability can arise.[5][6]

  • Lack of Target Engagement: Confirm that the inhibitor is engaging with its target, HDAC6. A Western blot to detect the acetylation of α-tubulin, a primary substrate of HDAC6, is a standard method to verify target engagement.[2][3] An increase in acetylated α-tubulin indicates that the inhibitor is active within the cell.

  • Cellular Resistance Mechanisms: Cells can develop resistance to HDAC inhibitors. This can be due to increased expression of the target enzyme, activation of alternative pro-survival pathways (e.g., PI3K/AKT), or increased activity of drug efflux pumps like P-gp (ABCB1).[7]

Q3: We are observing significant batch-to-batch variability in the IC50 value of our HDAC6 inhibitor. What could be the cause and how can we address it?

Possible Causes and Solutions:

  • Purity and Integrity: The purity of each batch may differ, and the compound may degrade over time or with improper storage.[2] It is advisable to have the purity and identity of each new batch confirmed by analytical methods such as HPLC and mass spectrometry.

  • Solubility Issues: Inconsistent solubility between batches can lead to different effective concentrations in your assays.[2] Ensure the compound is fully dissolved before use.

  • Experimental Consistency: Minor variations in experimental conditions (e.g., cell density, passage number, serum concentration) can lead to shifts in IC50 values.[1] Maintaining strict consistency in protocols is crucial.

  • Validation of New Batches: It is critical to perform quality control checks on each new batch. This should include an in vitro HDAC6 activity assay to compare the IC50 value against a previously validated batch and a cell-based assay to confirm target engagement.[2]

Data Presentation: Potency of Common HDAC6 Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) for several common HDAC6 inhibitors. These values are intended as a reference, and optimal concentrations should be determined empirically for each specific cell line and assay.

Table 1: Biochemical IC50 Values of Selected HDAC6 Inhibitors

InhibitorHDAC6 IC50 (nM)Selectivity NotesReference(s)
Tubastatin A15>1000-fold selective against other HDACs except HDAC8 (57-fold)[8]
ACY-1215 (Rocilinostat)5Selective for HDAC6[9]
ACY-7381.760- to 1500-fold selective over class I HDACs[8]
WT1610.4>100-fold selective over other HDACs[8]
Trichostatin A (TSA)8.6Pan-HDAC inhibitor[10]

Table 2: Cellular IC50 Values of Selected HDAC6 Inhibitors in Various Cell Lines

InhibitorCell LineCancer TypeCellular IC50 (µM)Reference(s)
ACY-1215A549Non-small cell lung cancerDose-dependent decrease in viability at 10 µM[4]
Hdac6-IN-6MCF-7Breast Cancer0.15[5]
Hdac6-IN-6HCT116Colorectal Carcinoma0.8[5]
QTX125MINO, REC-1, IRM-2, HBL-2Mantle cell lymphomaNanomolar range[11]

Experimental Protocols

Protocol 1: Determining Cellular IC50 using an MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of an HDAC6 inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[12]

  • Compound Preparation and Treatment: Prepare a serial dilution of the HDAC6 inhibitor in complete culture medium. A common starting range is 0.1 nM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO). Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value using a suitable software package (e.g., GraphPad Prism).[13]

Protocol 2: Western Blot for Acetylated α-Tubulin (Target Engagement)

This protocol describes how to assess if an HDAC6 inhibitor is engaging its target in cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight. Treat the cells with the HDAC6 inhibitor at various concentrations for the desired time. Include a vehicle control.[5]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and deacetylase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[5]

  • Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.[5]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Visualization: Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.[5]

  • Data Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control to determine the fold-change relative to the vehicle control.[5]

Mandatory Visualizations

HDAC6_Signaling_Pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 alpha_tubulin α-Tubulin HDAC6->alpha_tubulin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates Misfolded_Proteins Misfolded Proteins HDAC6->Misfolded_Proteins Binds to Ubiquitinated Proteins Microtubules Microtubule Dynamics alpha_tubulin->Microtubules Hsp90_Clients Hsp90 Client Proteins (e.g., AKT) Hsp90->Hsp90_Clients Stabilizes Cell_Motility Cell Motility Cortactin->Cell_Motility Aggresome Aggresome Misfolded_Proteins->Aggresome Transport via Dynein Protein_QC Protein Quality Control Aggresome->Protein_QC HDAC6_Inhibitor HDAC6 Inhibitor HDAC6_Inhibitor->HDAC6 Inhibits Dose_Response_Workflow A 1. Cell Seeding (96-well plate) C 3. Cell Treatment (e.g., 48 hours) A->C B 2. Serial Dilution of HDAC6 Inhibitor B->C D 4. Viability Assay (e.g., MTT) C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Data Analysis (Calculate % Viability) E->F G 7. IC50 Determination (Non-linear Regression) F->G Troubleshooting_Tree cluster_issue Start Unexpected Results with HDAC6 Inhibitor No_Effect No or Low Efficacy Start->No_Effect High_Toxicity High Cytotoxicity Start->High_Toxicity Check_Compound Check Compound Integrity (Fresh stock, Aliquot) No_Effect->Check_Compound Is compound stable? Optimize_Conc Optimize Concentration (Wider dose-response) No_Effect->Optimize_Conc Is dose range adequate? Check_Solvent Verify Solvent Concentration (e.g., DMSO < 0.1%) High_Toxicity->Check_Solvent Is solvent toxic? Titrate_Down Titrate to Lower Doses (Broad dose-response) High_Toxicity->Titrate_Down Is cell line sensitive? Check_Target Confirm Target Engagement (Western for Ac-α-tubulin) Check_Compound->Check_Target Compound OK Check_Resistance Investigate Resistance (Efflux pumps, Survival Pathways) Check_Target->Check_Resistance Target Engaged Check_Apoptosis Assess Apoptosis (Annexin V/PI Assay) Titrate_Down->Check_Apoptosis Toxicity still high

References

Minimizing batch-to-batch variability of Augustine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with Augustine.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for this compound?

A1: Batch-to-batch variability refers to the differences in the physical, chemical, and biological properties of this compound observed between different manufacturing lots.[1][2][3] As a biological product, this compound is susceptible to a degree of inherent heterogeneity.[1] This variability can impact the efficacy, safety, and consistency of experimental results.[1][4][5] Even minor variations can affect its biological activity and immunogenicity.[1]

Q2: What are the primary sources of batch-to-batch variability for this compound?

A2: The primary sources of variability for a biologic like this compound can be categorized as follows:

  • Raw Materials: Variations in the quality and composition of raw materials, including cell culture media and supplements, can significantly impact the final product.[5][6]

  • Manufacturing Process: Even small fluctuations in critical process parameters such as temperature, pH, and processing times can introduce variability.[5][7] The complexity of the manufacturing process for biologics makes it sensitive to minor changes.[6]

  • Cellular Processes: The living cells used to produce this compound are inherently variable and can be affected by factors like cell age and passage number.[8][9]

  • Analytical Procedures: Inconsistencies in the analytical methods used for characterization and quality control can contribute to perceived variability.[4]

Q3: How is this compound's quality and consistency ensured across batches?

A3: To ensure consistency, a robust Quality Assurance (QA) and Quality Control (QC) strategy is implemented throughout the manufacturing process.[1][7] This includes stringent testing of raw materials, in-process monitoring, and comprehensive characterization of the final product.[6][7] A range of analytical techniques is employed to create an "analytical fingerprint" of the molecule, ensuring it meets predefined specifications.[10]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays with different batches of this compound.
  • Question: We are observing significant differences in the biological activity of this compound between two different batches in our cell-based potency assay. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Potential Causes:

      • Intrinsic Potency Differences: There may be genuine, albeit small, differences in the specific activity of the this compound batches due to the inherent variability of biological systems.[1][4]

      • Handling and Storage: Improper storage or handling of one or more batches could have affected its stability and activity. Many biological therapies have specific storage requirements and short shelf lives.[4]

      • Assay Variability: The inconsistency might stem from the assay itself. Inconsistent cell culture conditions, such as cell density or passage number, can lead to variable results.[8]

    • Troubleshooting Steps:

      • Verify Storage Conditions: Confirm that all batches of this compound have been stored according to the manufacturer's recommendations.

      • Standardize Assay Protocol: Ensure that the cell-based assay protocol is strictly followed for all experiments. This includes using cells from a consistent passage number and maintaining uniform culture conditions.[8]

      • Perform a Head-to-Head Comparison: Test the different batches simultaneously in the same assay run to minimize inter-assay variability.

      • Review Certificate of Analysis (CoA): Compare the CoA for each batch to check for any reported differences in key quality attributes such as purity, concentration, and specific activity.

Issue 2: Observed differences in the physical properties of this compound upon reconstitution.
  • Question: One batch of lyophilized this compound is not dissolving as readily as previous batches and appears to have some visible particulates. Is this batch still usable?

  • Answer:

    • Potential Causes:

      • Subtle Formulation Differences: Minor variations in the lyophilization process between batches could lead to differences in cake appearance and reconstitution time.

      • Protein Aggregation: The presence of visible particulates could indicate protein aggregation, which can impact the safety and efficacy of the product.[4]

      • Storage and Handling: Exposure to temperature fluctuations or improper handling during shipping could have compromised the product's integrity.

    • Troubleshooting Steps:

      • Do Not Use: If visible particulates are observed, the batch should not be used.

      • Document and Report: Document the batch number and the observed issue. Contact technical support for a replacement and to aid in a quality investigation.

      • Review Handling Procedures: Internally review your laboratory's procedures for receiving, storing, and handling this compound to rule out any contributing factors.

Quantitative Data Summary

The following tables provide a summary of typical quality control parameters for this compound and illustrate the potential impact of process variability.

Table 1: this compound Quality Control Specifications

ParameterSpecificationPurpose
Appearance White to off-white lyophilized cakeEnsures product consistency and integrity.
Purity (by SEC-HPLC) ≥ 98%Measures the percentage of the active this compound monomer, indicating the level of aggregates and fragments.[10]
Concentration (by UV-Vis) 1.0 mg/mL ± 0.1 mg/mLConfirms the correct dosage and concentration of the final product.[10]
Potency (Cell-Based Assay) 80% - 125% of reference standardMeasures the biological activity of this compound to ensure it elicits the desired effect.[4][7]
Endotoxin Level ≤ 5 EU/mgEnsures the product is free from harmful bacterial endotoxins.[7]

Table 2: Impact of Process Parameter Variation on this compound Quality Attributes

Process Parameter VariationPotential Impact on Quality Attribute
Increased Fermentation Temperature Decreased purity due to protein degradation and aggregation.
Variation in pH of Purification Buffer Altered protein folding and reduced potency.
Inconsistent Lyophilization Cycle Poor cake formation, increased reconstitution time, and potential for aggregation.
Extended Exposure to Light Photodegradation leading to loss of activity.

Experimental Protocols

Protocol: this compound Cell-Based Potency Assay

This protocol outlines a method for determining the biological potency of this compound by measuring its ability to induce a specific cellular response.

  • Cell Culture:

    • Culture reporter cells in T-75 flasks with appropriate growth medium at 37°C and 5% CO2.

    • Passage the cells every 2-3 days, ensuring they do not exceed 80% confluency. Use cells between passages 5 and 15 for the assay to minimize variability.[9]

  • Assay Plate Preparation:

    • Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Sample Preparation:

    • Reconstitute the this compound reference standard and test samples in the assay buffer.

    • Prepare a series of dilutions for both the reference standard and the test samples to generate a dose-response curve.

  • Cell Treatment:

    • Remove the growth medium from the cells and add the prepared this compound dilutions.

    • Include a negative control (assay buffer only) and a positive control (a known agonist).

    • Incubate the plate for 48 hours.

  • Signal Detection:

    • Add the detection reagent (e.g., a substrate for a reporter enzyme) to each well.

    • Incubate for the recommended time to allow for signal development.

    • Read the plate on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the dose-response curves for the reference standard and the test samples.

    • Calculate the relative potency of the test samples compared to the reference standard using appropriate statistical software.

Visualizations

Augustine_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane Receptor This compound Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes

Fig 1. Simplified hypothetical signaling pathway initiated by this compound binding to its receptor.

Experimental_Workflow This compound Potency Assay Workflow start Start cell_culture 1. Culture Reporter Cells start->cell_culture plate_prep 2. Seed Cells in 96-well Plate cell_culture->plate_prep sample_prep 3. Prepare this compound Dilutions plate_prep->sample_prep treatment 4. Treat Cells with this compound sample_prep->treatment incubation 5. Incubate for 48 hours treatment->incubation detection 6. Add Detection Reagent incubation->detection read_plate 7. Read Plate detection->read_plate analysis 8. Analyze Data & Calculate Potency read_plate->analysis end End analysis->end

Fig 2. Experimental workflow for the this compound cell-based potency assay.

References

Validation & Comparative

A Comparative Guide to Compound Validation: Unraveling the Structure of Haemanthamine Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structures. This guide provides a comprehensive comparison of various NMR spectroscopic methods for the validation of a natural product, using the Amaryllidaceae alkaloid Haemanthamine (C₁₇H₁₉NO₄) as a case study. Due to the lack of specific public data for a compound named "Augustine," Haemanthamine has been selected as a representative example to illustrate the validation workflow.

Data Presentation: Unveiling the Molecular Scaffold

The structural validation of Haemanthamine relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides unique and complementary information, which, when pieced together, reveals the complete chemical structure.

Table 1: ¹H NMR Data for Haemanthamine (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
16.44s
26.38dd
63.70, 4.34d, d
76.83s
106.83s
OCH₃3.35s

Note: Data compiled from publicly available spectral information.[1]

Table 2: ¹³C NMR Data for Haemanthamine (101 MHz, CDCl₃)[1]

Carbon No.Chemical Shift (δ) ppmAttached Protons
1132.371
2127.211
372.611
428.332
4a135.190
562.641
661.542
6a126.950
7103.101
8146.160
9146.430
10107.061
10a135.190
10b63.562
1180.201
1250.080
OCH₃56.423

Table 3: Comparison of Information from Different NMR Experiments

NMR ExperimentInformation ProvidedApplication in Haemanthamine Structure Elucidation
¹H NMR Provides information about the chemical environment, number, and connectivity of protons.Identifies the number of different types of protons and their immediate neighbors. For example, the distinct signals for aromatic and aliphatic protons.
¹³C NMR Reveals the number of chemically non-equivalent carbon atoms and their types (e.g., C, CH, CH₂, CH₃).Confirms the carbon skeleton of Haemanthamine, showing the presence of 17 carbon atoms.
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, typically through two or three bonds.Establishes proton-proton connectivity within individual spin systems, helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton with the carbon atom it is directly attached to.Assigns protons to their corresponding carbon atoms, for instance, linking the proton at 6.44 ppm to the carbon at 132.37 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are separated by two or three bonds.Connects the molecular fragments identified by COSY by showing long-range H-C correlations, which is crucial for establishing the overall connectivity of the molecule.

Experimental Protocols

The following are generalized methodologies for the key NMR experiments used in the structural validation of a natural product like Haemanthamine.

1. Sample Preparation:

  • Approximately 1-5 mg of the purified Haemanthamine sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The spectrum is acquired on a 400-600 MHz NMR spectrometer.

  • A standard single-pulse experiment is used.

  • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

3. ¹³C NMR Spectroscopy:

  • The spectrum is acquired on the same spectrometer.

  • A standard proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

  • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required due to the low natural abundance of ¹³C.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • These experiments are performed on the same sample.

  • Standard pulse sequences available in the spectrometer's software are utilized.

  • The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and signal-to-noise in a reasonable experiment time.

  • For HMBC, the long-range coupling delay is typically set to detect correlations over a range of 4-10 Hz.

Visualizing the Validation Workflow

The process of validating a chemical structure using NMR spectroscopy follows a logical progression from data acquisition to the final structural assignment. The following diagrams illustrate this workflow and the relationships between the different types of spectroscopic data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of Haemanthamine Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube 1D_NMR 1D NMR (¹H, ¹³C) NMR_Tube->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->2D_NMR Processing Spectral Processing (FT, Phasing, Baseline Correction) 1D_NMR->Processing 2D_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure_Assembly Structure Assembly Assignment->Structure_Assembly Validation Final Structure Validation Structure_Assembly->Validation

Experimental workflow for NMR-based compound validation.

logical_relationships H_NMR ¹H NMR (Proton Environments & Multiplicities) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC Structure Validated Structure of Haemanthamine COSY->Structure HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HSQC->Structure HMBC->Structure

References

Comparative Analysis of Augustamine and Structurally Related Amaryllidaceae Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of augustamine, a crinine-type alkaloid from the Amaryllidaceae family, and other structurally similar alkaloids. The information presented is intended to support research and drug development efforts by offering a concise overview of their cytotoxic and antiprotozoal properties, supported by available experimental data.

Introduction to Augustamine and Related Alkaloids

Augustamine is a member of the crinine class of Amaryllidaceae alkaloids, a large and structurally diverse family of natural products known for a wide range of biological activities.[1] These alkaloids are biosynthesized from a common precursor, O-methylnorbelladine, which undergoes different types of phenolic coupling to form the characteristic skeletons of crinine, lycorine, and galanthamine-type alkaloids.[2] The unique structural features of these compounds have made them a subject of significant interest in the search for new therapeutic agents, particularly in the fields of oncology and infectious diseases.[1][3]

This guide focuses on comparing the activity of augustamine with other crinine-type alkaloids, such as 6-alpha-hydroxycrinine, powelline, and 6-alpha-hydroxybuphanisine, as well as the lycorine-type alkaloid pratorinine. These compounds have been isolated from various Crinum species and have been evaluated for their biological effects.

Comparative Biological Activity

The primary biological activities investigated for augustamine and its counterparts are cytotoxicity against cancer cell lines and antiprotozoal activity. The available data, primarily from in vitro studies, are summarized below.

Cytotoxic Activity

A study evaluating the cytotoxic effects of several Amaryllidaceae alkaloids on human leukemic Molt 4 cells revealed significant differences in their activity. Notably, augustamine, along with the crinine-type alkaloids 6-alpha-hydroxycrinine and powelline, did not exhibit significant inhibition of Molt 4 cell growth. In contrast, the lycorine-type alkaloid pratorinine and another crinine-type alkaloid, 6-alpha-hydroxybuphanisine, demonstrated moderate cytotoxic effects.

AlkaloidAlkaloid TypeCell LineCytotoxic ActivityIC50 (µM)
Augustamine CrinineMolt 4No significant growth inhibition> 100 (estimated)
6-alpha-hydroxycrinine CrinineMolt 4No significant growth inhibition> 100 (estimated)
Powelline CrinineMolt 4No significant growth inhibition> 100 (estimated)
Pratorinine LycorineMolt 4ModerateNot specified
6-alpha-hydroxybuphanisine CrinineMolt 4ModerateNot specified

Note: Specific IC50 values for pratorinine and 6-alpha-hydroxybuphanisine were not provided in the primary reference. The estimated IC50 for augustamine and the other inactive crinine-type alkaloids is based on the qualitative description of their lack of activity.

Antiprotozoal Activity

While specific antiprotozoal data for augustamine is limited, studies on other alkaloids from Crinum species, where augustamine is found, have shown promising results. For instance, some alkaloids isolated from Crinum kirkii have demonstrated activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness.[4] Further research is required to determine the specific antiprotozoal potential of augustamine itself.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the alkaloids was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Human leukemic Molt 4 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL in a suitable culture medium.

  • Compound Treatment: The cells are treated with various concentrations of the test alkaloids (e.g., in a range from 0.1 to 100 µM). Control wells with untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Molt 4 cells in 96-well plate compound_prep Prepare serial dilutions of alkaloids add_compounds Add alkaloids to cells compound_prep->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

In Vitro Antiprotozoal Assay

The activity of alkaloids against protozoan parasites such as Trypanosoma brucei rhodesiense is typically evaluated using in vitro culture systems.

Principle: The assay measures the inhibition of parasite growth in the presence of the test compounds.

Protocol:

  • Parasite Culture: T. b. rhodesiense bloodstream forms are cultured in a suitable medium (e.g., MEM with supplements) at 37°C with 5% CO2.

  • Compound Preparation: Serial dilutions of the test alkaloids are prepared in the culture medium.

  • Assay Setup: The parasite suspension is added to 96-well plates, followed by the addition of the test compounds. Positive (e.g., a known antiprotozoal drug) and negative (untreated) controls are included.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Parasite viability is assessed by adding a viability indicator dye (e.g., resazurin) and measuring the fluorescence or absorbance after a further incubation period.

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits parasite growth by 50%.

Signaling Pathways

Many Amaryllidaceae alkaloids with cytotoxic properties have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][6][7][8] While the precise molecular targets of many of these alkaloids are still under investigation, several studies have elucidated key aspects of the apoptotic pathways they trigger.

A common mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by:

  • Mitochondrial Membrane Depolarization: The alkaloids can induce a loss of the mitochondrial membrane potential.

  • Cytochrome c Release: This is followed by the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and dATP, forms the apoptosome, which activates caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3.

  • Apoptotic Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.

Some Amaryllidaceae alkaloids have also been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[6]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Alkaloid Amaryllidaceae Alkaloid Mito_Depolarization Mitochondrial Membrane Depolarization Alkaloid->Mito_Depolarization CytoC_Release Cytochrome c Release Mito_Depolarization->CytoC_Release Caspase9_Activation Caspase-9 Activation CytoC_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Conclusion

The available data suggest that the cytotoxic activity of crinine-type alkaloids can vary significantly with minor structural modifications. While augustamine and some of its close analogs show limited cytotoxicity against the Molt 4 cell line, other crinine and lycorine-type alkaloids exhibit moderate activity. The primary mechanism of cytotoxicity for many active Amaryllidaceae alkaloids appears to be the induction of apoptosis. Further investigation into the antiprotozoal activity of augustamine is warranted, given the promising activity of other alkaloids from the same plant sources. This comparative guide highlights the potential of Amaryllidaceae alkaloids as a source for novel therapeutic agents and underscores the importance of continued research to elucidate their structure-activity relationships and mechanisms of action.

References

Navigating Neurotherapeutics: A Comparative Guide to Selective HDAC6 Inhibition in Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the biological effects of selective Histone Deacetylase 6 (HDAC6) inhibition, with a focus on the therapeutic approach advanced by Augustine Therapeutics, in various models of peripheral neuropathy. We will delve into the mechanism of action, comparative preclinical efficacy, and the experimental frameworks used to evaluate this promising therapeutic strategy.

Introduction to Selective HDAC6 Inhibition

Peripheral neuropathies, such as Charcot-Marie-Tooth (CMT) disease, are a group of debilitating inherited disorders characterized by progressive damage to the peripheral nerves.[1][2][3] A key pathological feature in many of these neuropathies is the disruption of axonal transport, a critical process for neuronal health and function. Histone Deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a significant therapeutic target due to its role in regulating the acetylation of α-tubulin, a key component of microtubules, which are the "highways" for axonal transport.[4] Increased HDAC6 activity leads to the deacetylation of α-tubulin, which impairs the stability of microtubules and hinders the transport of essential cargoes like mitochondria.

This compound Therapeutics is a biopharmaceutical company at the forefront of developing novel, selective HDAC6 inhibitors. Their lead candidate, AGT-100216, is a peripherally-restricted, orally available small molecule currently in Phase I clinical trials for the treatment of CMT.[2][3][5] This guide will compare the biological effects of selective HDAC6 inhibitors, including the approach taken by this compound Therapeutics, against other potential therapeutic strategies for peripheral neuropathies.

Mechanism of Action: The HDAC6 Signaling Pathway

HDAC6 primarily functions in the cytoplasm, where it deacetylates non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90. The acetylation of α-tubulin is crucial for the binding of motor proteins, such as kinesin and dynein, which are responsible for anterograde and retrograde axonal transport. By inhibiting HDAC6, the acetylation of α-tubulin is increased, leading to enhanced microtubule stability and improved axonal transport. This, in turn, is expected to restore neuronal function and mitigate the progression of peripheral neuropathies.

Furthermore, the inhibition of HDAC6 and its effect on Hsp90 can influence the folding and degradation of misfolded proteins, a mechanism that is also implicated in the pathology of some forms of CMT.[4][6]

Below is a diagram illustrating the central role of HDAC6 in axonal transport and the therapeutic intervention point for selective inhibitors.

HDAC6_Pathway cluster_neuron Peripheral Neuron Axon HDAC6 HDAC6 deac_aTubulin α-tubulin (deacetylated) HDAC6->deac_aTubulin deacetylation aTubulin α-tubulin (acetylated) aTubulin->HDAC6 Microtubule_stable Stable Microtubule aTubulin->Microtubule_stable Microtubule_unstable Unstable Microtubule deac_aTubulin->Microtubule_unstable AxonalTransport_impaired Impaired Axonal Transport Microtubule_unstable->AxonalTransport_impaired AxonalTransport_restored Restored Axonal Transport Microtubule_stable->AxonalTransport_restored Mitochondria Mitochondria & other cargo Mitochondria->AxonalTransport_impaired Mitochondria->AxonalTransport_restored transport HDAC6i Selective HDAC6 Inhibitor (e.g., AGT-100216) HDAC6i->HDAC6 inhibits CMT_Therapeutics cluster_disease Charcot-Marie-Tooth (CMT) Pathophysiology cluster_therapies Therapeutic Intervention Points GeneMutation Gene Mutation ProteinDysfunction Protein Dysfunction (e.g., PMP22 overexpression, Misfolded proteins) GeneMutation->ProteinDysfunction CellularStress Cellular Stress & Axonal Transport Defects ProteinDysfunction->CellularStress NerveDamage Peripheral Nerve Damage (Demyelination & Axonal Loss) CellularStress->NerveDamage GeneTherapy Gene Therapy / ASOs GeneTherapy->GeneMutation corrects/silences HDAC6i Selective HDAC6 Inhibitors HDAC6i->CellularStress alleviates OtherSmallMolecules Other Small Molecules OtherSmallMolecules->ProteinDysfunction modulates Experimental_Workflow start CMT Mouse Model (e.g., CMT1A or CMT2) treatment Treatment with Selective HDAC6 Inhibitor vs. Vehicle start->treatment behavioral Behavioral Assessments (e.g., Grip Strength, Rotarod) treatment->behavioral electrophysiology Electrophysiology (Nerve Conduction Velocity, CMAP) treatment->electrophysiology histology Histological Analysis (Nerve & Muscle Morphology) treatment->histology biomarkers Biomarker Analysis (e.g., Neurofilament Light Chain) treatment->biomarkers data_analysis Data Analysis and Comparison behavioral->data_analysis electrophysiology->data_analysis histology->data_analysis biomarkers->data_analysis

References

Unraveling the Phytochemical Landscape of Mitragyna diversifolia: A Comparative Analysis of its Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial inquiries into a compound named "Augustine" from Mitragyna diversifolia have revealed no scientific evidence of its presence within this plant species. Literature analysis indicates that the alkaloid this compound is found in Boophane flava. Consequently, this guide will focus on a comparative analysis of the scientifically validated bioactive compounds isolated from Mitragyna diversifolia, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known phytochemical constituents and their therapeutic potential.

Mitragyna diversifolia, a tree native to Asia, is a rich source of diverse bioactive compounds, primarily alkaloids, triterpenoids, and flavonoids.[1] These compounds have garnered scientific interest for their potential pharmacological activities, including antidiabetic, antioxidant, and acetylcholinesterase inhibitory effects.[1][2] This guide provides a detailed comparison of these compounds, supported by experimental data and methodologies.

Comparative Analysis of Bioactive Compounds in Mitragyna diversifolia

The following tables summarize the key bioactive compounds identified in Mitragyna diversifolia and their reported biological activities.

Table 1: Alkaloids Isolated from Mitragyna diversifolia and their Bioactivities

Compound NameChemical ClassReported Biological ActivitySource
MitradiversifolineMonoterpene Indole AlkaloidAcetylcholinesterase Inhibition[2]
Specionoxeine-N(4)-oxideMonoterpene Indole AlkaloidAcetylcholinesterase Inhibition[2]
7-HydroxyisopaynantheineMonoterpene Indole AlkaloidAcetylcholinesterase Inhibition[2]
3-DehydropaynantheineMonoterpene Indole AlkaloidAcetylcholinesterase Inhibition[2]
3-Isopaynantheine-N(4)-oxideMonoterpene Indole AlkaloidNot specified[3]
MitrafolineAlkaloidNot specified[4]
MitrajavineAlkaloidNot specified[4]
3-IsoajmalicineAlkaloidNot specified[4]

Table 2: Triterpenoids and Flavonoids from Mitragyna diversifolia and their Bioactivities

Compound IDCompound ClassBioactivity (IC₅₀ µM)Source
Compound 7Triterpeneα-glucosidase inhibition (18.48 ± 2.74)[1]
Compound 14Flavonoidα-glucosidase inhibition (12.14 ± 1.58), Potent Antioxidant, Promotes Glucose Uptake[1]
Compound 15Flavonoidα-glucosidase inhibition (35.77 ± 4.52), Potent Antioxidant[1]
Compound 13Phenolic CompoundPotent Antioxidant[1]
Compound 16FlavonoidPotent Antioxidant[1]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Isolation and Purification of Compounds

The branches of Mitragyna diversifolia were subjected to extraction with 95% ethanol. The resulting extract was then partitioned using various solvents of increasing polarity. Individual compounds were isolated through a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC). The structures of the isolated compounds were elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

α-Glucosidase Inhibition Assay

The inhibitory activity of the isolated compounds against α-glucosidase was determined using a previously described method. Acarbose was used as a positive control. The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside. The absorbance was measured at 405 nm, and the IC₅₀ values were calculated.

Antioxidant Activity Assays

The antioxidant capacity of the compounds was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays. These assays measure the ability of the compounds to scavenge free radicals or reduce ferric iron.

Acetylcholinesterase Inhibition Assay

The inhibitory effects of the alkaloids on acetylcholinesterase (AChE) activity were assessed using Ellman's method. This colorimetric assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) to produce a yellow color. The absorbance was monitored at 405 nm.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed signaling pathways.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Screening Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Isolated Compounds Isolated Compounds Chromatography->Isolated Compounds AChE Inhibition AChE Inhibition Isolated Compounds->AChE Inhibition Alpha-Glucosidase Inhibition Alpha-Glucosidase Inhibition Isolated Compounds->Alpha-Glucosidase Inhibition Antioxidant Assays Antioxidant Assays Isolated Compounds->Antioxidant Assays Data Analysis Data Analysis AChE Inhibition->Data Analysis Alpha-Glucosidase Inhibition->Data Analysis Antioxidant Assays->Data Analysis

Caption: General workflow for the isolation and bioactivity screening of compounds from Mitragyna diversifolia.

antidiabetic_pathway cluster_compounds M. diversifolia Compounds cluster_targets Molecular Targets cluster_effects Physiological Effects Compound 14 Compound 14 Alpha-Glucosidase Alpha-Glucosidase Compound 14->Alpha-Glucosidase inhibits Glucose Transporters Glucose Transporters Compound 14->Glucose Transporters promotes Compound 7 Compound 7 Compound 7->Alpha-Glucosidase inhibits Compound 15 Compound 15 Compound 15->Alpha-Glucosidase inhibits Inhibition of Carbohydrate Digestion Inhibition of Carbohydrate Digestion Alpha-Glucosidase->Inhibition of Carbohydrate Digestion Increased Glucose Uptake Increased Glucose Uptake Glucose Transporters->Increased Glucose Uptake Lowered Blood Glucose Lowered Blood Glucose Inhibition of Carbohydrate Digestion->Lowered Blood Glucose Increased Glucose Uptake->Lowered Blood Glucose

Caption: Proposed mechanism of antidiabetic action for select compounds from Mitragyna diversifolia.

References

Replicating Published Findings on HDAC6 Inhibition for Charcot-Marie-Tooth Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for Charcot-Marie-Tooth (CMT) disease has seen a promising new entrant in the form of selective histone deacetylase 6 (HDAC6) inhibitors. This guide provides a comparative analysis of the foundational preclinical findings that have established HDAC6 as a therapeutic target, with a focus on replicating key experimental data. The "Augustine molecule," identified as AGT-100216 from this compound Therapeutics, is a clinical-stage, selective HDAC6 inhibitor. While detailed peer-reviewed preclinical data on AGT-100216 is emerging, this guide draws comparisons from seminal publications on other selective HDAC6 inhibitors that have paved the way for this therapeutic strategy.

The Role of HDAC6 in Charcot-Marie-Tooth Disease

Charcot-Marie-Tooth disease is a group of inherited peripheral neuropathies characterized by progressive distal muscle weakness and sensory loss. A key pathological feature in many forms of CMT is the disruption of axonal transport, a critical process for maintaining neuronal health. HDAC6, a cytoplasmically localized deacetylase, plays a crucial role in regulating microtubule dynamics, a fundamental component of axonal transport. Inhibition of HDAC6 has been shown to increase the acetylation of α-tubulin, a primary component of microtubules, thereby enhancing axonal transport and mitigating neurodegeneration in preclinical models of CMT.[1][2]

This compound Therapeutics has developed a novel class of non-hydroxamate, non-hydrazine producing HDAC6 inhibitors designed for improved safety and suitability for chronic use.[3] Their lead candidate, AGT-100216, is currently in a Phase I clinical trial.[4][5]

Comparative Analysis of Preclinical Data

This section summarizes key quantitative findings from foundational studies on selective HDAC6 inhibitors in various mouse models of CMT.

Table 1: In Vitro Efficacy of Selective HDAC6 Inhibitors
InhibitorAssayCell TypeKey FindingPublication
CKD-504 HDAC Panel Assay-IC50 for HDAC6: 46 ± 8.5 nMHa et al., 2020[6]
Tubastatin A Western BlotDRG neurons from GarsC201R/+ miceIncreased α-tubulin acetylationBenoy et al., 2018[2]
ACY-738 Western BlotDRG neurons from HSPB1 S135F miceIncreased α-tubulin acetylationd'Ydewalle et al., 2011[1]
Table 2: In Vivo Efficacy of Selective HDAC6 Inhibitors in CMT Mouse Models
InhibitorMouse ModelKey Outcome Measures & ImprovementsPublication
AGT-100216 CMT1A (C3 mice)Dose-dependent improvement in grip strength, compound muscle action potential, and nerve conduction velocity. Improved axonal diameters and reduced neurofilament light chain levels.Trad, M. et al., 2024
CKD-504 CMT1A (C22 mice)Rotarod test: C22 mice treated with 25 mg·kg−1 of CKD-504 stayed on the rod longer than control mice. Electrophysiology: Dose-dependent increase in motor nerve conduction velocity and compound muscle action potential amplitude.Ha et al., 2020[6][7]
Tubastatin A CMT2D (GarsC201R/+)Motor function: Partial restoration of motor behavior. Electrophysiology: Partial restoration of nerve conduction.Benoy et al., 2018[2][8]
Tubastatin A CMT2F (HSPB1 S135F)Motor function: Rescued CMT phenotype in symptomatic mice. Axonal transport: Corrected axonal transport defects.d'Ydewalle et al., 2011[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols from the cited literature.

HDAC Inhibition Assay
  • Objective: To determine the potency and selectivity of an HDAC inhibitor.

  • Method (Ha et al., 2020): An HDAC enzyme panel assay was used to evaluate the inhibitory activity of CKD-504 against various HDAC isoforms. The half-maximal inhibitory concentration (IC50) was calculated to quantify potency.[6]

Western Blot for α-tubulin Acetylation
  • Objective: To measure the pharmacodynamic effect of HDAC6 inhibition in cells or tissues.

  • Method (Benoy et al., 2018): Dorsal root ganglion (DRG) homogenates from mice were prepared and proteins were separated by SDS-PAGE. Blots were probed with antibodies against acetylated α-tubulin and a loading control (e.g., GAPDH). Densitometry was used to quantify the ratio of acetylated α-tubulin to the loading control.[2]

Behavioral Testing in CMT Mouse Models
  • Objective: To assess the effect of treatment on motor function and coordination.

  • Method (Ha et al., 2020): The rotarod test was used to evaluate motor coordination and balance. Mice were placed on a rotating rod with increasing speed, and the latency to fall was recorded.[6]

Electrophysiological Assessments
  • Objective: To measure nerve function.

  • Method (Ha et al., 2020): Motor nerve conduction velocity (MNCV) and compound muscle action potential (CMAP) amplitude were measured in the sciatic nerve of anesthetized mice. This provides a quantitative measure of nerve health and myelination.[6]

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate key concepts.

HDAC6_Pathway cluster_axon Axon cluster_soma Cell Body cluster_inhibition Therapeutic Intervention Microtubule Microtubule Axonal_Transport Axonal_Transport Microtubule->Axonal_Transport Maintains structure for Mitochondria Mitochondria Axonal_Transport->Mitochondria Transports HDAC6 HDAC6 HDAC6->Microtubule Deacetylates α-tubulin AGT_100216 HDAC6 Inhibitor (e.g., AGT-100216) AGT_100216->HDAC6 Inhibits

Caption: HDAC6 signaling pathway in CMT.

Experimental_Workflow Start Start: CMT Mouse Model Treatment Administer HDAC6 Inhibitor (e.g., AGT-100216) or Vehicle Start->Treatment Behavioral Behavioral Testing (Rotarod, Grip Strength) Treatment->Behavioral Electrophysiology Electrophysiological Analysis (Nerve Conduction Velocity, CMAP) Treatment->Electrophysiology Histology Histological Analysis (Axon Diameter, Myelination) Treatment->Histology Biochemical Biochemical Analysis (α-tubulin acetylation, Neurofilament levels) Treatment->Biochemical Data_Analysis Compare Treated vs. Vehicle Behavioral->Data_Analysis Electrophysiology->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis Conclusion Evaluate Therapeutic Efficacy Data_Analysis->Conclusion

Caption: Preclinical experimental workflow.

References

Comparative Analysis of Quercetin as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to find any information about a specific "Augustine compound" used as a reference standard in phytochemical analysis. This name does not correspond to a known chemical entity in scientific databases. It is possible that "this compound" refers to a misnomer, a proprietary name not in the public domain, or a very recently discovered compound with limited available data.

To provide an accurate and helpful comparison guide, please verify the correct chemical name, CAS number, or provide a reference to a scientific publication mentioning this compound.

In the meantime, to illustrate the requested format and content, below is a template for a comparison guide. This template uses a well-known phytochemical, Quercetin , as a placeholder.

This guide provides a comparative analysis of Quercetin as a reference standard against other commonly used flavonoid standards, such as Rutin and Kaempferol. The data presented here is intended to help researchers make informed decisions when selecting reference standards for their analytical needs.

Physicochemical Properties of Flavonoid Reference Standards

A reliable reference standard must have well-characterized physicochemical properties. The table below summarizes key properties for Quercetin, Rutin, and Kaempferol.

PropertyQuercetinRutinKaempferol
Purity (HPLC) ≥98%≥95%≥97%
Molecular Formula C₁₅H₁₀O₇C₂₇H₃₀O₁₆C₁₅H₁₀O₆
Molecular Weight 302.24 g/mol 610.52 g/mol 286.24 g/mol
Melting Point 316 °C190 °C276 °C
Solubility Soluble in ethanol, DMSOSoluble in methanol, waterSoluble in DMSO, ethanol
UV max (in Methanol) 255, 370 nm257, 354 nm265, 365 nm
Performance in High-Performance Liquid Chromatography (HPLC)

The performance of a reference standard in chromatographic methods is critical for accurate quantification. The following table compares the retention time and peak symmetry of the three flavonoids under a standardized HPLC method.

ParameterQuercetinRutinKaempferol
Retention Time (min) 12.59.815.2
Tailing Factor 1.11.31.2
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL0.06 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.25 µg/mL0.18 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Flavonoid Quantification
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: Start with 5% B, increasing to 30% B over 20 minutes, then to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 365 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Stock solutions (1 mg/mL) of Quercetin, Rutin, and Kaempferol were prepared in methanol. Working standards were prepared by serial dilution.

Visualizations

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the qualification of a phytochemical reference standard.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Identity Confirmation cluster_2 Phase 3: Stability & Certification A Source Material (Crude Extract) B Isolation & Purification A->B C Structural Elucidation (NMR, MS) B->C D Purity Assessment (HPLC, qNMR) C->D E Identity Confirmation (FTIR, UV-Vis) D->E F Residual Solvent Analysis (GC) E->F G Stability Studies (Forced Degradation) F->G H Certificate of Analysis (CoA) G->H

Caption: Workflow for phytochemical reference standard qualification.

Flavonoid Biosynthesis Pathway

This diagram shows a simplified overview of the flavonoid biosynthesis pathway, indicating the position of Quercetin and Kaempferol.

A Phenylalanine B Cinnamic Acid A->B C p-Coumaroyl-CoA B->C D Chalcone C->D E Naringenin D->E F Dihydrokaempferol E->F G Dihydroquercetin E->G H Kaempferol F->H I Quercetin G->I

Caption: Simplified flavonoid biosynthesis pathway.

A Head-to-Head Comparison of Synthetic vs. Natural Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a cornerstone of chemotherapy regimens for various cancers, was originally isolated from the bark of the Pacific yew tree (Taxus brevifolia).[1] Due to the scarcity of the natural source and the environmental impact of its harvesting, alternative production methods, including semi-synthesis and total synthesis, have been developed. Semi-synthetic paclitaxel, derived from more abundant precursors like 10-deacetylbaccatin III (10-DAB) found in yew needles, is now the primary commercial source.[2][3] This guide provides a head-to-head comparison of paclitaxel derived from natural sources versus that produced through synthetic methodologies, focusing on biological performance and regulatory equivalence, supported by experimental data.

Data Presentation

In Vitro Anticancer Activity

A direct comparison of the cytotoxic effects of naturally extracted and chemically synthesized paclitaxel on an ovarian cancer cell line (Ovcar3) was conducted. The results, summarized in the table below, indicate a comparable level of anticancer activity.

Paclitaxel SourceTime PointOutcome
Natural (from Taxus baccata)24 hoursNo significant difference in cytotoxicity compared to synthetic paclitaxel.[2]
Synthetic ("Chemical")24 hoursNo significant difference in cytotoxicity compared to natural paclitaxel.[2]
Natural (from Taxus baccata)72 hoursNo significant difference in cytotoxicity compared to synthetic paclitaxel.[2]
Synthetic ("Chemical")72 hoursNo significant difference in cytotoxicity compared to natural paclitaxel.[2]
Clinical Bioequivalence

The U.S. Food and Drug Administration (FDA) requires generic versions of paclitaxel, which are typically semi-synthetic or synthetic, to be bioequivalent to the original, natural-source-derived drug. This ensures therapeutic equivalence. The following table presents data from a bioequivalence study in breast cancer patients comparing a test (generic, likely semi-synthetic) and a reference (Abraxane®, an albumin-bound formulation) of paclitaxel. The 90% confidence intervals for the geometric mean ratios of key pharmacokinetic parameters fall within the FDA's acceptance range of 80-125%.

Pharmacokinetic ParameterAnalyteGeometric Mean Ratio (Test/Reference)90% Confidence Interval
AUC0–72 h (Area under the curve from 0 to 72 hours)Total Paclitaxel95.60%91.98%–99.37%[4]
Unbound Paclitaxel92.16%86.77%–97.88%[4]
AUC0–∞ (Area under the curve from time zero to infinity)Total Paclitaxel95.28%91.37%–99.36%[4]
Unbound Paclitaxel92.18%86.81%–97.88%[4]
Cmax (Maximum plasma concentration)Total Paclitaxel94.99%92.03%–98.05%[4]
Unbound Paclitaxel93.12%87.70%–98.86%[4]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of paclitaxel on cancer cell lines, based on the methodology used in comparative studies.

Objective: To determine the concentration-dependent cytotoxic effect of natural and synthetic paclitaxel on cancer cells.

Materials:

  • Cancer cell line (e.g., Ovcar3 ovarian cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Natural and synthetic paclitaxel stock solutions (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of natural and synthetic paclitaxel in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the paclitaxel solutions at various concentrations. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against paclitaxel concentration.

Mandatory Visualizations

paclitaxel_mechanism Mechanism of Action of Paclitaxel Paclitaxel Paclitaxel Microtubule_assembly Microtubule Assembly Paclitaxel->Microtubule_assembly Promotes Tubulin_dimers α/β-Tubulin Dimers Tubulin_dimers->Microtubule_assembly Microtubule_stabilization Microtubule Stabilization Microtubule_assembly->Microtubule_stabilization Leads to Mitotic_spindle Mitotic Spindle Dysfunction Microtubule_stabilization->Mitotic_spindle Cell_cycle_arrest G2/M Phase Arrest Mitotic_spindle->Cell_cycle_arrest Apoptosis Apoptosis (Cell Death) Cell_cycle_arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel leading to apoptosis.

mtt_workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_seeding Seed cells in 96-well plate Add_treatment Add Paclitaxel to cells Cell_seeding->Add_treatment Treatment_prep Prepare Paclitaxel dilutions Treatment_prep->Add_treatment Incubate Incubate (24-72h) Add_treatment->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_absorbance Measure absorbance (570nm) Solubilize->Read_absorbance Calculate_viability Calculate cell viability Read_absorbance->Calculate_viability

Caption: Generalized workflow for an MTT cytotoxicity assay.

Conclusion

The available evidence from preclinical studies indicates that there is no significant difference in the in vitro anticancer activity between naturally sourced and synthetically produced paclitaxel.[2] From a clinical and regulatory standpoint, the stringent bioequivalence requirements set by the FDA ensure that any approved semi-synthetic or synthetic paclitaxel product exhibits a comparable pharmacokinetic profile to the reference drug, which was originally derived from a natural source.[4] This establishes their therapeutic equivalence. Therefore, for research, scientific, and drug development purposes, synthetically and semi-synthetically produced paclitaxel can be considered interchangeable with naturally derived paclitaxel, with the significant advantages of a more sustainable and reliable supply chain.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of "Augustine"

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of the substance designated as "Augustine." Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle "this compound" in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of accidental contact, refer to the Material Safety Data Sheet (MSDS) for "this compound" for specific first-aid measures.

Operational Disposal Plan: Step-by-Step Procedures

The proper disposal of "this compound" is contingent on its concentration and whether it is in a solid or aqueous form. Follow the appropriate workflow below.

Workflow for Disposal of Aqueous "this compound" Solutions

start Aqueous 'this compound' Waste check_conc Concentration > 5%? start->check_conc neutralize Neutralize with 1M Sodium Bicarbonate check_conc->neutralize No waste_container Collect in designated 'Halogenated Organic Waste' container check_conc->waste_container Yes check_ph Verify pH is between 6.0 and 8.0 neutralize->check_ph check_ph->neutralize No drain_disposal Dispose down the drain with copious amounts of water check_ph->drain_disposal Yes end Disposal Complete drain_disposal->end waste_container->end

Caption: Workflow for Aqueous "this compound" Disposal

Workflow for Disposal of Solid "this compound"

start Solid 'this compound' Waste check_contamination Contaminated with heavy metals? start->check_contamination heavy_metal_waste Dispose in 'Solid Heavy Metal Contaminated Waste' container check_contamination->heavy_metal_waste Yes solid_waste Dispose in 'Non-Hazardous Solid Chemical Waste' container check_contamination->solid_waste No end Disposal Complete heavy_metal_waste->end solid_waste->end

Caption: Workflow for Solid "this compound" Disposal

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the disposal of "this compound."

ParameterValueNotes
Aqueous Solutions
Drain Disposal Threshold< 5% (w/v)Only after neutralization.
pH Range for Drain Disposal6.0 - 8.0Verify with a calibrated pH meter.
Neutralizing Agent1M Sodium BicarbonateAdd slowly to avoid excessive foaming.
Solid Waste
Heavy Metal Contamination> 10 ppm (e.g., Pb, Hg, Cd)Requires disposal as hazardous waste.
Container TypeClearly labeled, sealed containersUse appropriate waste container as per the workflow.

Experimental Protocols

Protocol 1: Neutralization and pH Verification of Aqueous "this compound" Solutions (<5%)

  • Preparation:

    • Ensure you are wearing the appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).

    • Perform the procedure in a chemical fume hood.

    • Prepare a 1M solution of Sodium Bicarbonate (NaHCO₃).

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Neutralization:

    • Place the container with the aqueous "this compound" waste solution in a secondary container to contain any potential spills.

    • Slowly add the 1M Sodium Bicarbonate solution to the waste while gently stirring. Be cautious of potential effervescence.

    • Continue adding the neutralizing agent until the visible reaction ceases.

  • pH Verification:

    • Submerge the calibrated pH meter probe into the solution.

    • Record the pH reading.

    • If the pH is below 6.0, add more 1M Sodium Bicarbonate in small increments.

    • If the pH is above 8.0, add a weak acid (e.g., 0.1M Acetic Acid) dropwise to adjust.

    • Once the pH is stabilized between 6.0 and 8.0, the solution is ready for drain disposal.

  • Final Disposal:

    • Pour the neutralized solution down the drain, followed by flushing with a large volume of running water for at least 5 minutes.

Protocol 2: Segregation of Solid "this compound" Waste

  • Assessment:

    • Review the experimental records to determine if the solid "this compound" waste has come into contact with any heavy metals (e.g., lead, mercury, cadmium).

    • If there is any uncertainty, treat the waste as contaminated.

  • Container Selection:

    • For non-contaminated solid "this compound," select a clearly labeled "Non-Hazardous Solid Chemical Waste" container.

    • For heavy metal-contaminated solid "this compound," select a clearly labeled "Solid Heavy Metal Contaminated Waste" container. This container must be suitable for hazardous waste collection.

  • Packaging and Labeling:

    • Carefully transfer the solid waste into the appropriate container using a scoop or spatula.

    • Ensure the container is securely sealed.

    • Label the container with the chemical name ("this compound"), the date, and the nature of any contaminants.

  • Storage and Collection:

    • Store the sealed waste container in a designated waste accumulation area.

    • Follow your institution's guidelines for scheduling a hazardous waste pickup if applicable.

Standard Operating Procedure: Safe Handling of Substance Augustine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Substance Augustine. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to ensure personnel safety and procedural integrity.

Hazard Identification and Risk Assessment

Substance this compound is a potent cytotoxic agent. The primary routes of exposure are inhalation of aerosols, dermal contact, and accidental ingestion. It is classified as highly toxic and corrosive. A comprehensive risk assessment must be conducted before any new procedure involving this substance.

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling Substance this compound. Specific applications may require additional or more protective equipment. Consult the full Safety Data Sheet (SDS) for detailed information.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloved)Protects against dermal absorption and chemical burns.
Eye Protection ANSI Z87.1 compliant safety glasses with side shieldsProtects eyes from splashes and aerosols.
Face Protection Full-face shieldRequired when there is a significant risk of splashes or aerosol generation.
Body Protection Chemical-resistant lab coat or disposable gownProtects skin and personal clothing from contamination.
Respiratory N95 respirator or higher (e.g., PAPR)Prevents inhalation of hazardous aerosols.

Quantitative Data for PPE Selection

Glove MaterialBreakthrough Time (minutes)Efficiency
Nitrile> 24099.9%
Neoprene> 48099.9%
Latex< 10Not Recommended

Note: Data is based on standardized testing with Substance this compound at a concentration of 10 mg/mL. Actual breakthrough times may vary based on experimental conditions.

Experimental Workflow for Handling Substance this compound

The following diagram outlines the standard procedure for safely handling Substance this compound in a laboratory setting.

Augustine_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup Verify Airflow prep_weigh Weigh Substance prep_setup->prep_weigh Use Anti-Static Weighing Dish exp_dissolve Dissolve in Solvent prep_weigh->exp_dissolve exp_react Perform Reaction exp_dissolve->exp_react Maintain Inert Atmosphere exp_quench Quench Reaction exp_react->exp_quench Monitor Temperature cleanup_decon Decontaminate Surfaces exp_quench->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste Use Designated Bins cleanup_doff Doff PPE cleanup_waste->cleanup_doff Follow Procedure

Caption: Workflow for handling Substance this compound.

Detailed Experimental Protocol: Solubilization of Substance this compound

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Prepare a deactivation solution (e.g., 10% bleach solution) and have it readily accessible.

    • Lay down a disposable absorbent bench cover within the fume hood.

  • Weighing:

    • Tare a clean, anti-static weighing dish on a calibrated analytical balance inside the fume hood.

    • Carefully weigh the desired amount of Substance this compound. Avoid creating dust or aerosols.

    • Record the exact weight.

  • Solubilization:

    • Place a stir bar in an appropriate-sized flask.

    • Transfer the weighed Substance this compound into the flask.

    • Slowly add the desired solvent (e.g., DMSO) to the flask while stirring gently to avoid splashing.

    • Continue stirring until the substance is fully dissolved.

  • Cleanup:

    • Decontaminate the weighing dish and any other contaminated disposable items by soaking them in the deactivation solution for at least 30 minutes before disposing of them in the designated hazardous waste container.

    • Wipe down all surfaces inside the fume hood with the deactivation solution.

Disposal Plan

  • Solid Waste: All solid waste contaminated with Substance this compound (e.g., gloves, gowns, pipette tips, weighing dishes) must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: All liquid waste containing Substance this compound must be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Decontamination: All non-disposable equipment must be thoroughly decontaminated using an approved deactivation solution before being removed from the designated work area.

Consult your institution's EHS office for specific disposal procedures and pickup schedules. Always maintain a detailed log of all waste generated.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Augustine
Reactant of Route 2
Augustine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.